ZINC00640089
Description
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Properties
Molecular Formula |
C20H13F3N2O2 |
|---|---|
Molecular Weight |
370.3 g/mol |
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H13F3N2O2/c21-20(22,23)14-8-1-2-9-15(14)24-17(26)11-25-16-10-4-6-12-5-3-7-13(18(12)16)19(25)27/h1-10H,11H2,(H,24,26) |
InChI Key |
BJLGMVSRCCPPDE-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ZINC00640089: A Technical Guide to its Mechanism of Action as a Lipocalin-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC00640089 is a small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in a range of pathophysiological processes, including cancer progression and neurological damage. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on key signaling pathways and cellular functions. Experimental data from in vitro and in vivo studies are presented to elucidate its therapeutic potential, particularly in the contexts of inflammatory breast cancer (IBC) and neurological injury. This guide is intended to serve as a technical resource for researchers and professionals in the field of drug discovery and development.
Introduction
Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a secreted glycoprotein (B1211001) involved in various cellular processes, including inflammation, cell proliferation, and apoptosis.[1][2][3] Dysregulation of LCN2 has been associated with the progression of several diseases, making it a compelling target for therapeutic intervention. This compound has emerged as a specific inhibitor of LCN2, demonstrating significant biological activity in preclinical models.[1][2][4] This whitepaper consolidates the current understanding of this compound's mechanism of action, supported by experimental evidence.
Core Mechanism of Action: Inhibition of Lipocalin-2
The primary mechanism of action of this compound is its specific inhibition of Lipocalin-2.[1][4] By targeting LCN2, this compound modulates downstream signaling pathways that are dependent on LCN2 activity. The consequences of this inhibition have been studied in two primary contexts: inflammatory breast cancer and neurological damage.
Anti-Cancer Effects in Inflammatory Breast Cancer
In the context of inflammatory breast cancer (IBC), this compound has been shown to exert potent anti-proliferative and pro-apoptotic effects.[1][2][3] The inhibition of LCN2 by this compound leads to a reduction in the phosphorylation of AKT, a key protein in a critical cell survival pathway.[1][2][5]
The proposed signaling pathway is as follows:
Neuroprotective Effects
This compound has demonstrated neuroprotective effects in models of stroke and intracerebral hemorrhage.[4][6] In the context of intravenous thrombolysis for ischemic stroke, LCN2 exacerbates blood-brain barrier (BBB) dysfunction by promoting endothelial cell ferroptosis. This compound counteracts this by inhibiting LCN2, which in turn modulates the HMGB1/Nrf2/HO-1 signaling pathway.[4][7]
The signaling cascade is depicted below:
Furthermore, in models of intracerebral hemorrhage, this compound has been shown to reduce inflammation and enhance myelin recovery by promoting the M2 phenotype of microglia.[6]
Quantitative Data Summary
The following tables summarize the quantitative data from key studies on this compound.
Table 1: In Vitro Efficacy in Inflammatory Breast Cancer (SUM149 Cells)
| Parameter | Concentration | Time Point | Effect | Reference |
| Cell Proliferation & Viability | 0.01-100 μM | 72 h | Reduction in cell proliferation and viability | [1] |
| AKT Phosphorylation | 1, 10 μM | 15 min, 1 h | Reduction in p-Akt levels | [1] |
Table 2: In Vivo Efficacy in a Rat Model of Thromboembolic Stroke
| Parameter | Dosage | Administration Route | Effect | Reference |
| LCN2 Protein Expression | 25 mg/kg | Intraperitoneal | Significant decrease in serum and brain LCN2 levels | [4] |
| Neurobehavioral Deficits | 25 mg/kg | Intraperitoneal | Alleviation of neurobehavioral deficits | [4] |
Experimental Protocols
Detailed methodologies for the key experiments are crucial for reproducibility and further investigation.
Cell Culture and Viability Assays (Inflammatory Breast Cancer)
-
Cell Line: SUM149 inflammatory breast cancer cells.
-
Treatment: Cells are treated with this compound at concentrations ranging from 0.01 to 100 μM for 72 hours.
-
Viability Assay: Cell viability is assessed using a standard method such as the MTT or CellTiter-Glo assay to quantify the number of viable cells.
-
Proliferation Assay: Cell proliferation can be measured using a BrdU incorporation assay or by direct cell counting over time.
Western Blot Analysis for AKT Phosphorylation
-
Cell Treatment: SUM149 cells are treated with this compound (1 and 10 μM) for 15 minutes and 1 hour.
-
Protein Extraction: Cells are lysed, and protein concentrations are determined using a BCA assay.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against phosphorylated AKT (p-Akt) and total AKT, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Thromboembolic Stroke Model in Rats
-
Animal Model: Thromboembolic stroke is induced in rats.
-
Treatment: this compound is administered intraperitoneally at a dose of 25 mg/kg one hour before surgery and eight hours after thrombolysis.
-
Outcome Measures:
-
LCN2 Levels: Serum and brain tissue are collected to measure LCN2 protein levels by ELISA or Western blot.
-
Neurobehavioral Assessment: Neurological deficits are evaluated using a standardized scoring system.
-
Blood-Brain Barrier Integrity: BBB disruption can be assessed by measuring the extravasation of Evans blue dye.
-
Experimental and Logical Workflow
The general workflow for investigating the mechanism of action of this compound is outlined below.
Conclusion
This compound is a promising small molecule inhibitor of LCN2 with demonstrated efficacy in preclinical models of inflammatory breast cancer and neurological injury. Its mechanism of action involves the direct inhibition of LCN2, leading to the modulation of critical signaling pathways such as the AKT and HMGB1/Nrf2/HO-1 pathways. The data summarized in this technical guide highlights the therapeutic potential of targeting LCN2 with this compound and provides a foundation for further research and development in these and other LCN2-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
ZINC00640089: A Potential Therapeutic Agent in Inflammatory Breast Cancer
A Technical Guide on the Biological Activity and Mechanism of Action of a Novel LCN2 Inhibitor
Introduction
Inflammatory Breast Cancer (IBC) is a particularly aggressive and lethal form of breast cancer characterized by rapid progression and high rates of metastasis.[1] The quest for targeted therapies for IBC has led to the investigation of novel molecular targets, among which Lipocalin-2 (LCN2) has emerged as a promising candidate.[1][2] LCN2, a secreted glycoprotein, is significantly overexpressed in IBC cells and is associated with poor prognosis.[2][3] This technical guide provides an in-depth analysis of the biological activity of ZINC00640089, a small molecule inhibitor of LCN2, on cancer cells, with a focus on its potential as a therapeutic agent for IBC. The document details its effects on cell viability, proliferation, and the underlying signaling pathways, presenting quantitative data and experimental methodologies for researchers and drug development professionals. Another identified LCN2 inhibitor, ZINC00784494, is also discussed for comparative purposes.[4]
Quantitative Analysis of Biological Activity
The inhibitory effects of this compound on key cellular processes in the SUM149 inflammatory breast cancer cell line have been quantified through various assays. The data presented below summarizes the dose-dependent efficacy of this LCN2 inhibitor.
Table 1: Effect of this compound on Colony Formation of SUM149 Cells
| Concentration (µM) | Percentage of Clonogenicity (%) |
| 10 | ~25% |
| 1 | ~40% |
| 0.1 | ~65% |
| Control (DMSO) | 100% |
Data extracted from colony formation assays where SUM149 cells were treated with the indicated concentrations of this compound. The percentage of clonogenicity was calculated relative to the DMSO control.[5]
Table 2: Effect of this compound on Cell Viability of SUM149 Cells
| Concentration (µM) | Percentage of Cell Viability (%) |
| 10 | ~50% |
| 1 | ~70% |
| 0.1 | ~85% |
| Control (DMSO) | 100% |
Cell viability was assessed using the Alamar Blue assay 72 hours after treatment with this compound. The percentage of cell viability was calculated relative to the DMSO control.[5]
Table 3: Effect of this compound on AKT Phosphorylation in SUM149 Cells
| Treatment | Time Point | Relative p-Akt Protein Levels |
| This compound (10 µM) | 15 min | Reduced |
| This compound (10 µM) | 1 h | Reduced |
| This compound (1 µM) | 15 min | Reduced |
| This compound (1 µM) | 1 h | Reduced |
| Control (DMSO) | 15 min, 1 h | No change |
The phosphorylation levels of AKT (p-Akt) were determined by Western blot analysis. This compound was shown to reduce p-Akt levels at both 10 µM and 1 µM concentrations at early time points.[4]
Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in this guide.
Cell Culture
The SUM149 (triple-negative IBC) cell line was used for the described experiments.[4] Cells were maintained in their appropriate growth medium supplemented with fetal bovine serum and antibiotics and cultured in a humidified incubator at 37°C with 5% CO2.
Colony Formation Assay
-
Cell Seeding: SUM149 cells were seeded in 6-well plates at a density of 500 cells per well.
-
Treatment: After 24 hours, the cells were treated with this compound at final concentrations of 10 µM, 1 µM, and 0.1 µM. A DMSO control (0.2% final concentration) was also included.[4]
-
Incubation: The plates were incubated for 7-10 days to allow for colony formation.
-
Staining and Quantification: Colonies were fixed with methanol (B129727) and stained with crystal violet. The number of colonies was counted, and the percentage of clonogenicity was calculated relative to the DMSO control.[5]
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: SUM149 cells were seeded in 96-well plates.
-
Treatment: Cells were treated with this compound at various concentrations.
-
Incubation: The plate was incubated for 72 hours.[5]
-
Assay: Alamar Blue reagent was added to each well, and the plate was incubated for a further 1-4 hours at 37°C.[6]
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. Cell viability was calculated as a percentage relative to the DMSO-treated control cells.[7]
Western Blot for AKT Phosphorylation
-
Cell Treatment: SUM149 cells were treated with this compound (10 µM and 1 µM) or DMSO for 15 minutes and 1 hour.[4]
-
Cell Lysis: Cells were washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.[8]
-
Immunoblotting: The membrane was blocked with 5% non-fat dry milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against phospho-Akt (Ser473) and total Akt.[9][10]
-
Detection: After washing, the membrane was incubated with an HRP-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[8] Densitometric analysis was performed to quantify the relative protein levels.
Signaling Pathway and Experimental Workflow
The biological activity of this compound is mediated through its inhibition of LCN2, which in turn affects downstream signaling pathways crucial for cancer cell survival and proliferation.
LCN2-AKT Signaling Pathway
LCN2 is known to activate the PI3K/AKT signaling pathway, which plays a central role in cell growth, survival, and proliferation.[11] this compound, by inhibiting LCN2, leads to a reduction in the phosphorylation and subsequent activation of AKT, thereby inhibiting these pro-cancerous cellular processes.[4]
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lipocalin 2 promotes inflammatory breast cancer tumorigenesis and skin invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
The Molecular Target of ZINC00640089: A Technical Guide to Lipocalin-2 Inhibition
Introduction
ZINC00640089 is a small molecule inhibitor that has been identified as a specific antagonist of Lipocalin-2 (LCN2)[1][2][3][4]. LCN2, a secreted glycoprotein, is implicated in a variety of cellular processes and its dysregulation has been linked to several diseases, most notably inflammatory breast cancer (IBC) and neurological damage following ischemic events[1][2][3]. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, and the experimental validation of its effects. The information is intended for researchers, scientists, and professionals in the field of drug development.
Molecular Target: Lipocalin-2 (LCN2)
The primary molecular target of this compound is Lipocalin-2 (LCN2)[1][2][3][4]. LCN2 is a 25 kDa protein that belongs to the lipocalin superfamily, a group of proteins characterized by their ability to bind small hydrophobic molecules. LCN2 plays a role in iron homeostasis, inflammation, and cellular stress responses. In the context of cancer, particularly inflammatory breast cancer, elevated levels of LCN2 are associated with increased tumor progression and metastasis[2][5].
Computational in silico analysis, including molecular docking studies, has been employed to elucidate the binding interaction between this compound and LCN2. These studies suggest that this compound binds within the calyx of the LCN2 protein, a pocket that is crucial for its biological function[2]. Specifically, the phenyl ring of this compound is predicted to form hydrophobic π-interactions with the indole (B1671886) group of the Tryptophan residue at position 79 (Trp79) of LCN2[2].
Mechanism of Action and Downstream Signaling
This compound exerts its biological effects by inhibiting the function of LCN2. This inhibition leads to the modulation of downstream signaling pathways that are crucial for cell survival and proliferation. One of the key pathways affected is the PI3K/Akt signaling cascade. Experimental evidence demonstrates that treatment with this compound leads to a reduction in the phosphorylation of Akt (p-Akt), a critical node in this pathway that promotes cell survival and growth[1][4].
In the context of acute ischemic stroke and subsequent intravenous thrombolysis, LCN2 has been shown to exacerbate blood-brain barrier (BBB) dysfunction. This compound, by inhibiting LCN2, has been demonstrated to alleviate this BBB disruption[3]. The proposed mechanism involves the regulation of the HMGB1/Nrf2/HO-1 pathway, where LCN2 promotes endothelial cell ferroptosis. By inhibiting LCN2, this compound can mitigate these detrimental effects[3].
Below is a diagram illustrating the proposed signaling pathway of LCN2 and the inhibitory action of this compound.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound in SUM149 Inflammatory Breast Cancer Cells
| Parameter | Concentration | Time Point | Result | Reference |
| Cell Proliferation | 0.01-100 µM | 72 h | Reduction in cell proliferation | [1] |
| Cell Viability | ≤ 1 µM | 72 h | Reduction in cell viability | [1] |
| Akt Phosphorylation (p-Akt) | 1, 10 µM | 15 min, 1 h | Reduction in p-Akt levels | [1] |
| Akt Phosphorylation (p-Akt) | 1, 10 µM | 24 h | No significant change observed | [1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model of Thrombolysis
| Parameter | Dosage | Administration Route | Outcome | Reference |
| LCN2 Protein Expression | 25 mg/kg | Intraperitoneal injection | Significant decrease in serum and brain LCN2 levels | [3] |
| Neurobehavioral Deficits | 25 mg/kg | Intraperitoneal injection | Alleviation of deficits | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the activity of this compound.
In Silico Analysis and Molecular Docking
The identification of this compound as an LCN2 inhibitor was facilitated by an in silico screening approach.
Protocol:
-
A library of 25,000 small molecules was computationally screened against the crystal structure of LCN2[2].
-
Molecular docking simulations were performed to predict the binding affinity and pose of each compound within the LCN2 calyx[2].
-
Based on the docking scores and predicted interactions, sixteen potential inhibitors were selected for further experimental validation[2].
Cell-Based Assays
Cell Proliferation and Viability Assays:
-
Cell Line: SUM149 (Inflammatory Breast Cancer) cells were used[1].
-
Treatment: Cells were treated with this compound at concentrations ranging from 0.01 to 100 µM for 72 hours[1].
-
Readout: Cell proliferation and viability were assessed using standard methods such as MTT or crystal violet assays.
Western Blot Analysis for Akt Phosphorylation:
-
Cell Line: SUM149 cells were treated with this compound (1 and 10 µM) for 15 minutes, 1 hour, and 24 hours[1].
-
Protein Extraction: Whole-cell lysates were prepared.
-
Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were probed with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with appropriate secondary antibodies.
-
Detection: Protein bands were visualized using a chemiluminescence detection system[1].
Animal Studies
Thromboembolic Stroke Model in Rats:
-
Animal Model: A thromboembolic stroke model was induced in rats[3].
-
Treatment: this compound was administered via intraperitoneal injection at a dose of 25 mg/kg one hour before surgery and eight hours after thrombolysis[3].
-
Outcome Measures:
Conclusion
This compound is a specific small molecule inhibitor of Lipocalin-2. Its mechanism of action involves the direct binding to LCN2, leading to the modulation of downstream signaling pathways such as the PI3K/Akt and HMGB1/Nrf2/HO-1 pathways. This inhibition results in reduced cell proliferation and viability in cancer cells and provides a protective effect against blood-brain barrier dysfunction in ischemic stroke models. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research and development of this compound as a potential therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
ZINC00640089: A Technical Guide to its Function as a Lipocalin-2 (LCN2) Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipocalin-2 (LCN2), a secreted glycoprotein, is implicated in a variety of cellular processes, including inflammation, iron homeostasis, and tumorigenesis. Its overexpression has been linked to aggressive forms of cancer, such as inflammatory breast cancer (IBC), making it a compelling therapeutic target. This technical guide provides an in-depth overview of ZINC00640089, a small molecule inhibitor of LCN2. We will delve into its mechanism of action, present available quantitative data, detail experimental protocols for its characterization, and visualize the key pathways and workflows involved.
Mechanism of Action
This compound functions as a specific inhibitor of Lipocalin-2.[1] Its primary mechanism involves binding to the calyx of the LCN2 protein, a pocket crucial for its interaction with other molecules. By occupying this site, this compound is thought to allosterically hinder LCN2's ability to engage with its binding partners, thereby disrupting downstream signaling pathways that promote cell proliferation, viability, and inflammation.[2] One of the key pathways affected is the PI3K/Akt signaling cascade.[1]
Quantitative Data
While specific IC50 and binding affinity (Kd) values for this compound are not prominently reported in the available literature, preclinical studies have demonstrated its efficacy at various concentrations. The following table summarizes the observed effects of this compound on the SUM149 inflammatory breast cancer cell line.
| Assay | Cell Line | Concentration Range | Treatment Duration | Observed Effect | Reference |
| Cell Viability | SUM149 | 0.01-100 μM | 72 hours | Significant reduction in cell viability at concentrations ≥ 1 μM | [1] |
| AKT Phosphorylation | SUM149 | 1 μM and 10 μM | 15 minutes and 1 hour | Reduction in the levels of phosphorylated AKT (p-Akt) | [1] |
Experimental Protocols
In Silico Identification of this compound
The identification of this compound as a potential LCN2 inhibitor was achieved through a structured in silico screening process.
Protocol:
-
Target Preparation: The crystal structure of the human LCN2 protein is obtained from a protein data bank (e.g., PDB). The structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning charges. The binding pocket, or calyx, of LCN2 is defined as the target site for ligand docking.
-
Ligand Library Screening: A large library of small molecules (e.g., from the ZINC database) is screened. The three-dimensional structures of these ligands are generated and optimized.
-
Molecular Docking: A molecular docking program (e.g., AutoDock Vina) is used to predict the binding mode and affinity of each ligand within the LCN2 calyx. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a force field that estimates the binding energy.
-
Hit Selection and Refinement: Compounds with the best docking scores and favorable predicted interactions with key residues in the LCN2 calyx are selected as initial hits. These hits can be further filtered based on pharmacokinetic properties (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. This compound was identified as a promising candidate through this process.
Cell Viability Assay (Alamar Blue Assay)
This assay quantitatively measures the proliferation of cells and the cytotoxic effects of compounds.
Materials:
-
SUM149 inflammatory breast cancer cells
-
Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS), hydrocortisone, insulin, and antibiotics.
-
This compound stock solution (in DMSO)
-
Alamar Blue reagent
-
96-well plates
-
Plate reader (fluorescence or absorbance)
Protocol:
-
Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of approximately 5 x 10^4 cells/mL in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. The final concentrations should range from 0.01 µM to 100 µM. A vehicle control (DMSO) should also be prepared at a concentration equivalent to the highest concentration of DMSO used for the inhibitor dilutions.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Alamar Blue Addition: Following the incubation period, add 10 µL of Alamar Blue reagent to each well.
-
Incubate the plate for an additional 1-4 hours at 37°C, protected from light.
-
Data Acquisition: Measure the fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (at 570 nm and 600 nm) of each well using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Western Blot for AKT Phosphorylation
This technique is used to detect and quantify the levels of phosphorylated AKT (p-Akt), a key downstream target in the LCN2 signaling pathway.
Materials:
-
SUM149 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus (e.g., PVDF membranes)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Akt (Ser473) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis: Seed SUM149 cells and grow to 70-80% confluency. Treat the cells with this compound (1 µM and 10 µM) or vehicle control for 15 minutes and 1 hour.
-
After treatment, wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize the protein concentrations and prepare samples with Laemmli buffer. Denature the samples by boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-Akt overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detection: Apply a chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total Akt.
Visualizations
LCN2 Signaling Pathway and Inhibition by this compound
Caption: LCN2 signaling pathway leading to cell proliferation and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the in silico and in vitro characterization of this compound.
Logical Relationship of this compound Inhibition
References
The Emerging Role of ZINC00640089 in Combating Inflammatory Breast Cancer: A Technical Overview
For Immediate Release
A Deep Dive into the Preclinical Efficacy and Mechanism of Action of a Novel LCN2 Inhibitor
Researchers and drug development professionals are keenly observing the potential of ZINC00640089, a small molecule inhibitor of Lipocalin-2 (LCN2), as a promising therapeutic agent against inflammatory breast cancer (IBC).[1][2][3] IBC is a particularly aggressive and lethal form of breast cancer, characterized by rapid progression and high rates of metastasis, making the need for targeted therapies urgent.[3][4][5] This technical guide synthesizes the current preclinical data on this compound, detailing its mechanism of action, experimental validation, and the underlying signaling pathways it modulates.
Core Findings on this compound in Inflammatory Breast Cancer
This compound has been identified as a specific inhibitor of LCN2, a secreted glycoprotein (B1211001) found to be overexpressed in IBC cells compared to non-IBC cells.[2][3] This overexpression is linked to the aggressive phenotype of IBC.[4] The primary mechanism through which this compound exerts its anti-cancer effects is by disrupting the LCN2-mediated signaling cascade, leading to a significant reduction in cancer cell proliferation, viability, and key survival pathways.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from in vitro studies on the effect of this compound on the SUM149 inflammatory breast cancer cell line.
| Parameter | Concentration | Time Point | Result | Reference |
| Cell Proliferation | 0.01-100 µM | 72 h | Reduction in cell proliferation observed. | [1] |
| Cell Viability | ≤ 1 µM | 72 h | Reduced cell viability. | [1] |
| AKT Phosphorylation | 1 µM, 10 µM | 15 min, 1 h | Reduction in p-Akt levels. | [1] |
| AKT Phosphorylation | 1 µM, 10 µM | 24 h | No significant changes in p-Akt levels observed. | [1] |
Mechanism of Action: Targeting the LCN2-AKT Signaling Axis
This compound's therapeutic potential stems from its ability to inhibit LCN2, which in turn downregulates the phosphorylation of AKT, a critical node in cell survival and proliferation pathways.[1][2] The LCN2-AKT signaling pathway is a key driver of the aggressive phenotype in inflammatory breast cancer.
Experimental Protocols
The preclinical validation of this compound involved a series of in silico and in vitro experiments. The following are detailed methodologies for the key assays performed.
In Silico Screening for LCN2 Inhibitors
An in silico analysis of a library containing 25,000 compounds was conducted to identify potential LCN2 inhibitors.[2][3] This computational screening approach is crucial for narrowing down a large chemical space to a manageable number of candidates for experimental validation.
Cell Culture
The human inflammatory breast cancer cell line SUM149 was utilized for the in vitro experiments.[1] These cells are a well-established model for studying IBC.
Cell Proliferation and Viability Assays
To assess the effect of this compound on cell growth, SUM149 cells were treated with varying concentrations of the compound (0.01-100 µM) for 72 hours.[1] Cell proliferation and viability were then measured using standard colorimetric or fluorometric assays.
Western Blot Analysis for AKT Phosphorylation
SUM149 cells were treated with this compound (1 µM and 10 µM) for 15 minutes and 1 hour.[1] Following treatment, cell lysates were prepared and subjected to Western blot analysis to determine the levels of phosphorylated AKT (p-Akt) and total AKT. This technique allows for the quantification of protein expression and activation.
Future Directions and Conclusion
The preclinical data strongly suggest that this compound is a promising lead compound for the development of targeted therapies for inflammatory breast cancer.[1][2] Its ability to specifically inhibit LCN2 and downregulate the AKT signaling pathway provides a clear mechanism of action. Further in vivo studies are warranted to evaluate the efficacy and safety of this compound in animal models of IBC. The specificity of this compound towards LCN2 also opens avenues for its potential use in other cancers where LCN2 is implicated in tumorigenesis.[6] The continued investigation of this compound and other LCN2 inhibitors holds significant promise for improving the prognosis of patients with this aggressive form of breast cancer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipocalin 2 promotes inflammatory breast cancer tumorigenesis and skin invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inflammatory Breast Cancer | Details, Diagnosis, and Signs | American Cancer Society [cancer.org]
- 6. mdpi.com [mdpi.com]
Technical Guide: The Inhibitory Effect of ZINC00640089 on the AKT Signaling Pathway
Audience: Researchers, scientists, and drug development professionals.
Core Topic: This document provides a detailed examination of ZINC00640089, a small molecule inhibitor, and its functional impact on the AKT signaling pathway, a critical cascade in cellular regulation.
Executive Summary
This compound has been identified as a selective inhibitor of Lipocalin-2 (LCN2).[1][2] Its mechanism of action involves the indirect modulation of the PI3K/Akt signaling pathway.[2][3] By targeting LCN2, this compound effectively reduces the phosphorylation of AKT, a key protein kinase that governs a multitude of cellular processes including proliferation, survival, and growth.[1][2][4] This inhibitory action has been primarily demonstrated in inflammatory breast cancer (IBC) cell lines, specifically SUM149, where this compound suppresses cell viability and proliferation.[1][2] This guide synthesizes the available quantitative data, outlines the experimental protocols used for its characterization, and provides visual representations of the signaling cascade and experimental workflows.
Mechanism of Action: Indirect Inhibition of AKT Phosphorylation
The PI3K/Akt pathway is a central signaling hub activated by numerous upstream signals from receptor tyrosine kinases (RTKs), G-protein-coupled receptors (GPCRs), and cytokine receptors.[4][5] Upon activation, phosphoinositide 3-kinase (PI3K) phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP3).[6][7] PIP3 recruits proteins with pleckstrin-homology (PH) domains, including Akt and its upstream activator PDK1, to the plasma membrane.[4] Full activation of Akt requires phosphorylation at two key sites: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2.[4][8]
This compound does not directly target Akt. Instead, it functions as a specific inhibitor of Lipocalin-2 (LCN2).[2][9] LCN2 is implicated as an upstream regulator that promotes Akt signaling. By inhibiting LCN2, this compound disrupts this upstream stimulus, leading to a significant reduction in the levels of phosphorylated Akt (p-Akt).[1][2] This downstream effect is the basis for its observed anti-proliferative and pro-apoptotic activities.
Quantitative Data Summary
The inhibitory effects of this compound have been quantified in both in vitro and in vivo settings. The data highlights its potency in reducing AKT phosphorylation and impacting cell viability.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Concentration (µM) | Incubation Time | Observed Effect | Citation |
|---|---|---|---|---|---|
| This compound | SUM149 | 0.01 - 100 | 72 h | Reduced cell proliferation and viability. | [2] |
| This compound | SUM149 | ≥ 1.0 | 72 h | Significant reduction in cell viability. | [2] |
| This compound | SUM149 | 1, 10 | 15 min, 1 h | Reduced levels of phosphorylated AKT (p-Akt). | [2] |
| this compound | SUM149 | 1, 10 | 24 h | No significant change in p-Akt levels observed. |[2] |
Table 2: In Vivo Efficacy of this compound
| Compound | Animal Model | Dosage | Administration Route | Observed Effect | Citation |
|---|
| this compound | Rat | 25 mg/kg | Intraperitoneal | Significantly decreased LCN2 protein expression in serum and brain. |[9] |
Experimental Protocols
The characterization of this compound's effect on the AKT pathway relies on standard cell and molecular biology techniques. Detailed protocols for key assays are provided below.
This assay determines the effect of this compound on the viability and proliferation of cancer cells.
-
Reagents and Materials:
-
SUM149 inflammatory breast cancer cells
-
Appropriate cell culture medium and supplements
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Cell Counting Kit-8 (CCK-8) reagent
-
Microplate reader (450 nm absorbance)
-
-
Procedure:
-
Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.01 µM to 100 µM) in culture medium. The final DMSO concentration should be kept below 0.1%.
-
Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 72 hours).
-
Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.[9]
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[9]
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log concentration of this compound to determine the IC50 value.
-
This protocol is used to quantify the levels of phosphorylated AKT (p-Akt) relative to total AKT.
-
Reagents and Materials:
-
SUM149 cells cultured in 6-well plates
-
This compound stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Nitrocellulose or PVDF membranes
-
Primary antibodies: Rabbit anti-p-Akt (Ser473), Rabbit anti-Total Akt
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment: Culture SUM149 cells to 70-80% confluency. Treat cells with this compound (e.g., 1 µM, 10 µM) or vehicle control for specified times (e.g., 15 min, 1 h, 24 h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with the primary antibody (anti-p-Akt) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing: To normalize, the membrane can be stripped and re-probed with an antibody for total Akt and/or a loading control like GAPDH.
-
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for assessing the impact of this compound on AKT phosphorylation in a cell-based model.
Conclusion and Future Directions
This compound presents a clear mechanism for modulating the AKT signaling pathway through the targeted inhibition of LCN2.[1][2] The available data robustly demonstrates its ability to decrease AKT phosphorylation, leading to reduced cell viability in cancer cell lines.[2] This positions this compound as a valuable research tool for investigating LCN2-mediated signaling and as a potential starting point for the development of therapeutics targeting the AKT pathway in diseases like inflammatory breast cancer.
Future research should aim to elucidate the precise molecular interaction between LCN2 and the upstream components of the PI3K/Akt pathway. Further studies are also warranted to assess the selectivity profile of this compound against a broader panel of kinases and to evaluate its efficacy and safety in more complex preclinical models of cancer.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. targetmol.cn [targetmol.cn]
- 4. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Proposed Synthesis of ZINC00640089
For Researchers, Scientists, and Drug Development Professionals
Abstract
ZINC00640089, identified chemically as N-(3-methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carboximidamide, is a compound of interest with potential applications in pharmacological research. This technical guide outlines a proposed multi-step synthetic pathway for its preparation, commencing from commercially available starting materials. The synthesis is designed around established and reliable organic chemistry transformations, including a palladium-catalyzed Buchwald-Hartwig amination, formation of an isothiocyanate intermediate, subsequent thiourea (B124793) synthesis, and a final desulfurization to yield the target guanidine (B92328) moiety. This document provides detailed experimental protocols for each step, a summary of expected quantitative data, and a visual representation of the synthetic workflow.
Proposed Retrosynthetic Analysis
A retrosynthetic analysis of this compound suggests a convergent synthesis strategy. The core of this strategy involves the formation of the central guanidine functional group in the final step. The key disconnections are made at the C-N bonds of the guanidine moiety, leading back to a thiourea intermediate, which can be readily synthesized from an N-arylpiperazine and an aryl isothiocyanate. These precursors, in turn, can be prepared from simpler, commercially available building blocks.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis. These values are based on literature precedents for analogous reactions and represent typical outcomes. Actual yields may vary depending on specific reaction conditions and optimization.
| Step | Reaction | Starting Materials | Product | Typical Yield (%) |
| 1 | Buchwald-Hartwig Amination | 1-Bromo-3-methoxybenzene, 1-Methylpiperazine (B117243) | 1-(3-Methoxyphenyl)-4-methylpiperazine | 80 - 99% |
| 2 | Isothiocyanate Formation | 4-(Propan-2-yl)aniline, Carbon disulfide | 1-Isothiocyanato-4-(propan-2-yl)benzene | 70 - 98% |
| 3 | Thiourea Formation | 1-(3-Methoxyphenyl)-4-methylpiperazine, 1-Isothiocyanato-4-(propan-2-yl)benzene | N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide | >95% (often quantitative) |
| 4 | Desulfurization to Guanidine | N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide | This compound | 69 - 95% |
Experimental Protocols
Step 1: Synthesis of 1-(3-Methoxyphenyl)-4-methylpiperazine
This step involves a palladium-catalyzed Buchwald-Hartwig amination reaction to couple 1-bromo-3-methoxybenzene with 1-methylpiperazine.
Materials:
-
1-Bromo-3-methoxybenzene
-
1-Methylpiperazine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Ethyl acetate (B1210297)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add Pd₂(dba)₃ (1.5 mol%), XPhos (3 mol%), and sodium tert-butoxide (1.4 equivalents).
-
Add 1-bromo-3-methoxybenzene (1.0 equivalent) and anhydrous toluene.
-
Add 1-methylpiperazine (1.2 equivalents) to the mixture.
-
Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 1-(3-methoxyphenyl)-4-methylpiperazine.
Step 2: Synthesis of 1-Isothiocyanato-4-(propan-2-yl)benzene
This procedure describes the formation of the isothiocyanate from 4-(propan-2-yl)aniline using carbon disulfide.
Materials:
-
4-(Propan-2-yl)aniline
-
Carbon disulfide (CS₂)
-
Triethylamine (B128534) (Et₃N)
-
p-Toluenesulfonyl chloride (TsCl)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-(propan-2-yl)aniline (1.0 equivalent) and triethylamine (2.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add carbon disulfide (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2 hours.
-
Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (1.1 equivalents) in anhydrous dichloromethane dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-isothiocyanato-4-(propan-2-yl)benzene.[1][2][3][4][5][6][7]
Step 3: Synthesis of N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide
This step involves the formation of the thiourea intermediate by reacting the synthesized N-arylpiperazine with the aryl isothiocyanate. This reaction is often high-yielding and proceeds under mild conditions.[8][9][10][11][12][13][14][15][16]
Materials:
-
1-(3-Methoxyphenyl)-4-methylpiperazine
-
1-Isothiocyanato-4-(propan-2-yl)benzene
-
Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 1-(3-methoxyphenyl)-4-methylpiperazine (1.0 equivalent) in anhydrous THF or CH₂Cl₂.
-
Add 1-isothiocyanato-4-(propan-2-yl)benzene (1.05 equivalents) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within 2-4 hours and can be monitored by TLC.
-
If a precipitate forms, it can be collected by filtration, washed with cold solvent, and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
The resulting crude thiourea is often of high purity and may be used in the next step without further purification. If necessary, it can be purified by recrystallization or flash column chromatography.
Step 4: Synthesis of this compound (N-(3-methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carboximidamide)
The final step is the desulfurization of the thiourea intermediate to form the target guanidine, this compound. Several reagents can be employed for this transformation; a common and effective method using Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) is described here.[17][18][19][20][21][22][23][24][25]
Materials:
-
N-(3-Methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide
-
2-Chloro-1-methylpyridinium (B1202621) iodide (Mukaiyama's reagent)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Ammonia (B1221849) solution (e.g., 7N in methanol (B129727) or aqueous ammonia)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, suspend N-(3-methoxyphenyl)-4-methyl-N'-[4-(propan-2-yl)phenyl]piperazine-1-carbothioamide (1.0 equivalent) and 2-chloro-1-methylpyridinium iodide (1.2 equivalents) in anhydrous dichloromethane.
-
Add triethylamine (2.5 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 1-2 hours. During this time, the corresponding carbodiimide (B86325) is formed in situ.
-
Cool the reaction mixture to 0 °C and add a solution of ammonia (excess, e.g., 5-10 equivalents) in methanol or water.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Proposed Synthesis Pathway for this compound
References
- 1. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]
- 2. cbijournal.com [cbijournal.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Isothiocyanate synthesis [organic-chemistry.org]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor | MDPI [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. "Desulfurization of thiourea into guanidines and benzoxazoles using ele" by Thao Huynh Nguyen Thanh [digital.car.chula.ac.th]
- 19. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. A Mild Photocatalytic Synthesis of Guanidine from Thiourea under Visible Light [organic-chemistry.org]
- 21. Organic Syntheses Procedure [orgsyn.org]
- 22. researchgate.net [researchgate.net]
- 23. scispace.com [scispace.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Mukaiyama reagent - Enamine [enamine.net]
ZINC00640089: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00640089 is a small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in a variety of inflammatory processes, including those affecting the central nervous system. This technical guide provides a comprehensive overview of this compound for its application in neuroscience research, with a focus on its mechanism of action, experimental use, and relevant signaling pathways.
Core Compound Details
| Identifier | Value |
| ZINC ID | This compound |
| Function | Specific Inhibitor of Lipocalin-2 (LCN2) |
| Key Research Area | Neuroscience, Inflammation |
Quantitative Data
The following tables summarize the available quantitative data for this compound from various experimental models.
Table 1: In Vitro Efficacy
| Cell Line | Assay | Concentration Range | Effect | Citation |
| SUM149 (Inflammatory Breast Cancer) | Cell Viability | 0.01-100 μM | Reduced cell viability at concentrations of 1 µM or lower. | [1] |
| SUM149 (Inflammatory Breast Cancer) | AKT Phosphorylation | 1, 10 μM | Reduced p-Akt protein levels at 15 min and 1 h. | [1] |
Table 2: In Vivo Efficacy
| Animal Model | Condition | Dosage | Administration Route | Effect | Citation |
| Rat | Intracerebral Hemorrhage (ICH) | 25 mg/kg | Intraperitoneal | Not explicitly stated, but used as an LCN2 inhibitor in the study. | [2] |
| Thromboembolic stroke rats | Stroke | Not explicitly stated | Not explicitly stated | Exerted opposite effects to recombinant LCN2, which aggravated BBB dysfunction and hemorrhagic transformation. | [3] |
Mechanism of Action
This compound exerts its effects by specifically inhibiting Lipocalin-2 (LCN2). LCN2 is an inflammatory mediator that is upregulated in response to various insults to the central nervous system, including intracerebral hemorrhage and stroke.[4][5] By inhibiting LCN2, this compound modulates downstream signaling pathways involved in inflammation, cell survival, and iron homeostasis.
Two key signaling pathways have been identified as being significantly affected by this compound's inhibition of LCN2:
-
AKT Signaling Pathway: LCN2 can activate the AKT pathway, which is crucial for cell survival and proliferation. This compound has been shown to reduce the phosphorylation of AKT, thereby inhibiting this pro-survival pathway.[1]
-
HMGB1/Nrf2/HO-1 Pathway: In the context of stroke, LCN2 promotes endothelial cell ferroptosis and blood-brain barrier dysfunction by inducing High Mobility Group Box 1 (HMGB1) and inhibiting the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) and Heme oxygenase-1 (HO-1).[3] Inhibition of LCN2 by this compound is expected to counteract these detrimental effects.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound and the study of LCN2 in neuroscience research.
In Vitro Cell Viability Assay
Objective: To determine the effect of this compound on the viability of a specific cell line.
Methodology:
-
Cell Seeding: Seed cells (e.g., SUM149) in a 96-well plate at a density of 5.0 × 10^4 cells/mL.[6]
-
Incubation: Incubate the cells for 24 hours to allow for attachment.[6]
-
Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, and 100 µM). Include a vehicle control (e.g., DMSO).[6]
-
Viability Assessment: Measure cell viability using a standard method, such as the MTT or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Normalize the optical density (OD) values of the treated wells to the vehicle control and calculate the percentage of cell viability.
In Vivo Intracerebral Hemorrhage (ICH) Model
Objective: To investigate the therapeutic potential of this compound in a rodent model of ICH.
Methodology:
-
Animal Model: Use male adult C57BL/6 wild-type mice.[4]
-
Anesthesia: Anesthetize the mice using an appropriate method (e.g., intraperitoneal injection of ketamine and xylazine).
-
ICH Induction:
-
Place the anesthetized mouse in a stereotactic frame.
-
Create a burr hole in the skull over the desired brain region (e.g., the basal ganglia).
-
Slowly inject autologous whole blood into the brain parenchyma using a microsyringe.[4] Sham-operated animals should undergo the same surgical procedure without the blood injection.
-
-
This compound Administration: Administer this compound (e.g., 25 mg/kg) via intraperitoneal injection at a specified time point relative to ICH induction (e.g., 1 hour post-ICH).[2]
-
Behavioral Testing: At various time points post-ICH (e.g., 1, 3, 7, 14, and 28 days), assess neurological deficits using a battery of behavioral tests, such as the corner turn test and forelimb use asymmetry test.[4]
-
Histological and Molecular Analysis: At the end of the experiment, euthanize the animals and perfuse the brains. Collect brain tissue for histological analysis (e.g., hematoxylin (B73222) and eosin (B541160) staining, immunohistochemistry for inflammatory markers) and molecular analysis (e.g., Western blotting for proteins in the LCN2 signaling pathway).[4]
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of lipocalin-2 in brain injury after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of lipocalin 2 in brain injury and recovery after ischemic and hemorrhagic stroke [frontiersin.org]
- 6. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Efficacy of ZINC00640089: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary efficacy studies of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). The document summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes the associated signaling pathways.
Introduction to this compound
This compound is a small molecule inhibitor targeting Lipocalin-2 (LCN2), a protein implicated in a variety of pathological processes, including inflammation, cancer progression, and neurological damage. By inhibiting LCN2, this compound presents a promising therapeutic strategy for several diseases. This guide focuses on its preliminary efficacy in inflammatory breast cancer (IBC), intracerebral hemorrhage (ICH), and ischemic stroke.
In Vitro Efficacy in Inflammatory Breast Cancer
Preliminary studies have demonstrated the potential of this compound in mitigating the aggressive phenotype of inflammatory breast cancer cells.
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro experiments on IBC cell lines.
Table 1: Effect of this compound on Cell Viability in SUM149 IBC Cells [1]
| Concentration (µM) | Treatment Duration (hours) | Reduction in Cell Viability (%) |
| 10 | 72 | 35 |
| 100 | 72 | 60 |
Table 2: Effect of this compound on Colony Formation in SUM149 IBC Cells [2]
| Concentration (µM) | Treatment Duration | Inhibition of Clonogenicity (%) |
| 0.1 | Not Specified | Significant Inhibition |
| 1 | Not Specified | Significant Inhibition |
| 10 | Not Specified | Significant Inhibition |
Table 3: Effect of this compound on Akt Phosphorylation in SUM149 IBC Cells [1]
| Concentration (µM) | Treatment Duration | Outcome |
| 1 | 15 min, 1 hour | Reduction in p-Akt levels |
| 10 | 15 min, 1 hour | Reduction in p-Akt levels |
Experimental Protocols
SUM149 (inflammatory breast cancer) cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Cell viability was assessed using the Alamar Blue assay. SUM149 cells were seeded in 96-well plates and treated with varying concentrations of this compound or DMSO (vehicle control) for 72 hours. Alamar Blue reagent was then added to each well, and fluorescence was measured to determine the percentage of viable cells relative to the control.
SUM149 cells were seeded at a low density in 6-well plates and treated with different concentrations of this compound. The cells were allowed to grow for a period sufficient to form colonies. The colonies were then fixed, stained with crystal violet, and counted. The percentage of clonogenicity was calculated relative to the DMSO-treated control group.
SUM149 cells were treated with this compound or DMSO for 15 minutes and 1 hour. Whole-cell lysates were prepared, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against phosphorylated Akt (p-Akt) and total Akt, followed by incubation with HRP-conjugated secondary antibodies. Protein bands were visualized using an enhanced chemiluminescence detection system.
In Vivo Efficacy Studies
This compound has been investigated in animal models of intracerebral hemorrhage and ischemic stroke, demonstrating its potential to mitigate neurological damage.
Quantitative Data Summary
Precise quantitative data for the in vivo efficacy of this compound is limited in the publicly available literature. The following table summarizes the reported qualitative outcomes.
Table 4: Qualitative Summary of In Vivo Efficacy of LCN2 Inhibition
| Disease Model | Animal Model | Treatment | Reported Outcome |
| Intracerebral Hemorrhage | Mouse | LCN2 inhibitor this compound | Improved behavioral performance, reduced inflammatory response, and promoted myelin recovery.[3][4] |
| Ischemic Stroke | Rat | LCN2 inhibitor this compound | Alleviated blood-brain barrier disruption and hemorrhagic transformation.[5] |
| Ischemic Stroke | Mouse | LCN2 monoclonal antibody | Reduced neurological deficits, cerebral infarction (~75% reduction), and brain swelling (~77% reduction).[6] |
Experimental Protocols
-
Animal Model: Male C57BL/6 mice.
-
Procedure: Anesthesia is induced, and the mouse is placed in a stereotactic frame. A burr hole is drilled over the desired brain region (e.g., striatum). Autologous whole blood is drawn from the tail artery and injected into the brain parenchyma using a Hamilton syringe to create a hematoma.
-
This compound Administration: The specific dosage, formulation, and route of administration for this compound in the ICH model are not detailed in the available literature.
-
Outcome Assessment: Neurological deficits are assessed using a modified Neurological Severity Score (mNSS) at various time points post-ICH. This scale evaluates motor, sensory, reflex, and balance functions.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure: The rat is anesthetized, and the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. A nylon monofilament is inserted into the ICA via the ECA to occlude the origin of the middle cerebral artery (MCA), inducing focal cerebral ischemia. After a defined period (e.g., 90 minutes), the filament is withdrawn to allow for reperfusion.
-
This compound Administration: The specific dosage, formulation, and route of administration for this compound in the MCAO model are not detailed in the available literature.
-
Outcome Assessment: Infarct volume is measured 24 hours after MCAO. The brain is removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted area white. The infarct volume is then calculated. Brain edema is also assessed by comparing the volumes of the ipsilateral and contralateral hemispheres.
Signaling Pathways
This compound exerts its effects by inhibiting LCN2, which is known to modulate several key signaling pathways involved in cell survival, proliferation, and inflammation.
PI3K/Akt Signaling Pathway
LCN2 has been shown to activate the PI3K/Akt pathway, which promotes cell survival and proliferation. By inhibiting LCN2, this compound can suppress this pathway, leading to reduced cancer cell growth.
Caption: this compound inhibits LCN2, preventing activation of the PI3K/Akt pathway.
JAK/STAT Signaling Pathway
LCN2 can also modulate the JAK/STAT signaling pathway, which is crucial for cytokine signaling and inflammatory responses. Inhibition of LCN2 may therefore have anti-inflammatory effects.
Caption: this compound's inhibition of LCN2 may modulate JAK/STAT signaling.
HMGB1/Nrf2/HO-1 Signaling Pathway
In the context of endothelial cells, LCN2 has been implicated in a pathway involving High Mobility Group Box 1 (HMGB1), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Heme oxygenase-1 (HO-1), which is involved in oxidative stress and inflammation.
Caption: this compound may protect the BBB by inhibiting LCN2's pro-ferroptotic effects.
Conclusion
The preliminary studies on this compound demonstrate its potential as a therapeutic agent by targeting LCN2. In vitro, it effectively reduces the viability and proliferation of inflammatory breast cancer cells and modulates the PI3K/Akt signaling pathway. In vivo, inhibition of LCN2 shows promise in mitigating the pathological consequences of intracerebral hemorrhage and ischemic stroke. Further research is warranted to elucidate the precise mechanisms of action, establish optimal dosing and administration routes for in vivo applications, and to gather more comprehensive quantitative efficacy data. The signaling pathways identified provide a solid foundation for understanding the molecular basis of this compound's therapeutic effects.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
The Interaction of ZINC00640089 with the Lipocalin-2 Calyx: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lipocalin-2 (LCN2), a secreted glycoprotein, is implicated in a variety of physiological and pathological processes, including inflammation, cell proliferation, and metastasis, particularly in aggressive cancers like inflammatory breast cancer (IBC).[1][2] Its role in tumorigenesis has made it a compelling target for therapeutic intervention. This technical guide details the interaction of ZINC00640089, a small molecule inhibitor, with the calyx of LCN2. This compound has been identified through in silico screening and has demonstrated significant potential in modulating LCN2's downstream effects, notably the PI3K/Akt signaling pathway.[1][3] This document provides a comprehensive summary of the binding characteristics, functional implications, and the experimental methodologies used to elucidate this interaction, serving as a resource for researchers in oncology and drug discovery.
Introduction to Lipocalin-2
Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL), is a 25 kDa protein belonging to the lipocalin superfamily.[2][4] These proteins are characterized by their ability to bind small hydrophobic molecules in a β-barrel calyx structure.[5] LCN2 is involved in various biological functions, including the transport of small molecules, modulation of the immune response, and iron homeostasis.[2][6] Aberrant expression of LCN2 has been observed in several cancer types, where it is associated with increased cell proliferation, invasion, and metastasis.[1][2] In inflammatory breast cancer, higher levels of LCN2 are correlated with the aggressive phenotype of the disease.[1][7]
This compound: A Small Molecule Inhibitor of LCN2
This compound is a small molecule identified as a specific inhibitor of LCN2.[3] Its identification stems from in silico screening of a large compound library, which predicted a strong binding affinity to the LCN2 calyx.[1] Subsequent in vitro and in vivo studies have validated its inhibitory effects on LCN2-mediated cellular processes.[1][8][9]
Quantitative Data: Binding Affinity and Cellular Effects
The interaction between this compound and LCN2, as well as its functional consequences, have been quantified in several studies. The following tables summarize the key quantitative findings.
Table 1: In Silico Binding Affinity of this compound to Lipocalin-2
| Compound | Target | Binding Affinity (kcal/mol) | Computational Method | Reference |
| This compound | LCN2 Calyx | -10.6 | Molecular Docking | [1] |
Table 2: Functional Effects of this compound on Cancer Cells
| Cell Line | Assay | Concentration | Effect | Reference |
| SUM149 | Cell Proliferation | 0.01-100 µM | Reduction in cell proliferation | [3] |
| SUM149 | Cell Viability | ≤ 1 µM | Reduction in cell viability | [3] |
| SUM149 | AKT Phosphorylation | 1, 10 µM | Reduction in p-Akt levels | [3] |
| MCF7 (LCN2 expressing) | Cell Proliferation | Not specified | Significant decrease in cell proliferation | [1] |
Binding Interaction within the Lipocalin-2 Calyx
In silico docking studies have provided insights into the specific molecular interactions between this compound and the amino acid residues within the LCN2 calyx. The 2-oxo-benzoindole ring of this compound is positioned near Lysine (B10760008) 134, suggesting a potential hydrogen bond between the carbonyl group and the -NH group of the lysine side chain.[1] Additionally, the carbonyl group of the acetamide (B32628) moiety of this compound is in close proximity to Tyrosine 106, indicating a favorable hydrogen bonding opportunity with its phenolic group.[1] These interactions anchor the inhibitor within two pockets of the LCN2-calyx binding site.[1]
Experimental Protocols
This section outlines the generalized methodologies for key experiments used to characterize the interaction and functional effects of this compound on LCN2.
In Silico Molecular Docking
-
Objective: To predict the binding affinity and mode of interaction between this compound and LCN2.
-
Protocol:
-
Protein Preparation: The 3D crystal structure of human LCN2 is obtained from the Protein Data Bank. Water molecules and any co-crystallized ligands are removed. Hydrogen atoms are added, and the protein structure is energy minimized using a suitable force field (e.g., CHARMm).
-
Ligand Preparation: The 3D structure of this compound is obtained from the ZINC database. The ligand is prepared by assigning appropriate atom types and charges and is energy minimized.
-
Docking Simulation: A molecular docking program (e.g., AutoDock Vina) is used. The binding site is defined as the calyx of LCN2. Multiple docking runs are performed to ensure conformational sampling.
-
Analysis: The resulting docked poses are clustered and ranked based on their predicted binding energies. The pose with the lowest binding energy is selected for detailed analysis of intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Cell Culture and Treatment
-
Objective: To maintain and treat cancer cell lines for functional assays.
-
Protocol:
-
Cell Lines: SUM149 (inflammatory breast cancer) and MCF7 (non-IBC, engineered to express LCN2) cells are used.
-
Culture Conditions: Cells are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO₂.
-
Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution. Cells are treated with various concentrations of this compound for specified time periods (e.g., 15 minutes to 72 hours).[3]
-
Cell Proliferation and Viability Assays
-
Objective: To assess the effect of this compound on the growth and survival of cancer cells.
-
Protocol (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of this compound concentrations.
-
After the incubation period (e.g., 72 hours), MTT reagent is added to each well and incubated for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the control (vehicle-treated) cells.
-
Western Blotting for AKT Phosphorylation
-
Objective: To determine the effect of this compound on the phosphorylation of AKT, a key downstream effector of LCN2 signaling.
-
Protocol:
-
Cells are treated with this compound for short time points (e.g., 15 minutes, 1 hour).[3]
-
Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked with 5% non-fat milk or bovine serum albumin in TBST.
-
The membrane is incubated with primary antibodies against phosphorylated AKT (p-Akt) and total AKT overnight at 4°C.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.
-
Signaling Pathways and Visualizations
The inhibitory action of this compound on LCN2 directly impacts downstream signaling pathways that promote cancer cell survival and proliferation. A key pathway affected is the PI3K/Akt pathway.
Caption: Inhibition of the LCN2-mediated PI3K/Akt signaling pathway by this compound.
Caption: A proposed experimental workflow for the evaluation of this compound as an LCN2 inhibitor.
Conclusion and Future Directions
This compound has emerged as a promising small molecule inhibitor of Lipocalin-2, demonstrating significant binding affinity in silico and potent anti-proliferative and pro-apoptotic effects in cancer cell lines. Its mechanism of action appears to be, at least in part, through the inhibition of the PI3K/Akt signaling pathway. The data presented in this guide underscore the therapeutic potential of targeting LCN2 in diseases such as inflammatory breast cancer.
Future research should focus on obtaining high-resolution crystal structures of the LCN2-ZINC00640089 complex to definitively confirm the binding mode. Further preclinical studies in animal models are warranted to evaluate the pharmacokinetic properties, efficacy, and safety of this compound. These steps will be crucial in advancing this promising inhibitor towards clinical development.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biological Functions and Therapeutic Potential of Lipocalin 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure, Functions, and Implications of Selected Lipocalins in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of lipocalin-2 in age-related macular degeneration (AMD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ZINC00640089 in SUM149 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the in vitro evaluation of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2), in the SUM149 inflammatory breast cancer (IBC) cell line. The provided methodologies are based on published research and are intended to guide the investigation of the anti-proliferative and signaling effects of this compound.
Introduction
This compound has been identified as a potent and specific small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in the progression of inflammatory breast cancer.[1][2] Studies have demonstrated that this compound can inhibit cell proliferation and viability in SUM149 cells.[1][2] Furthermore, it has been shown to modulate the AKT signaling pathway by reducing the phosphorylation of AKT.[1][2] These findings suggest that this compound holds promise as a potential therapeutic agent for IBC. This document outlines the protocols for investigating these effects in vitro.
Data Presentation
The following tables summarize the quantitative data from studies evaluating the effect of this compound on SUM149 cells.
Table 1: Effect of this compound on SUM149 Cell Viability and Proliferation
| Assay | Concentration (µM) | Incubation Time | Observed Effect |
| Cell Viability | 0.01 - 100 | 72 hours | Dose-dependent reduction in cell viability.[1][2] |
| Colony Formation | 0.1, 1, 10 | Not Specified | Significant decrease in clonogenicity.[2] |
Table 2: Effect of this compound on AKT Phosphorylation in SUM149 Cells
| Assay | Concentration (µM) | Incubation Time | Observed Effect |
| Western Blot (p-AKT) | 1, 10 | 15 minutes, 1 hour | Reduction in AKT phosphorylation levels.[1][2] |
| Western Blot (p-AKT) | 1, 10 | 24 hours | No significant change in p-AKT levels observed.[1] |
Experimental Protocols
Cell Culture and Maintenance of SUM149 Cells
-
Cell Line: SUM149PT (Inflammatory Breast Cancer)
-
Growth Medium: Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, 5 µg/mL insulin, and 1 µg/mL hydrocortisone.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with phosphate-buffered saline (PBS), and detach using a suitable dissociation reagent (e.g., TrypLE Express). Resuspend the cells in fresh growth medium and seed into new culture flasks at the desired density.
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a lyophilized powder. To prepare a concentrated stock solution (e.g., 10 mM), reconstitute the compound in an appropriate solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Vortexing: Vortex the vial for 10-20 seconds to ensure the powder is fully dissolved. If necessary, warm the vial in a 37°C water bath for approximately five minutes and vortex again.
-
Aliquoting and Storage: Aliquot the concentrated stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to six months or at -80°C for longer-term storage.
Cell Viability Assay (e.g., Alamar Blue or MTT)
-
Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of growth medium. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or DMSO. Incubate the plate for 72 hours.
-
Viability Assessment: After the incubation period, assess cell viability using a suitable reagent (e.g., Alamar Blue or MTT) according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Colony Formation Assay
-
Cell Seeding: Seed SUM149 cells in 6-well plates at a low density (e.g., 500-1000 cells per well) in 2 mL of growth medium.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing this compound at the desired concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or DMSO as a vehicle control.
-
Incubation: Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the respective treatments every 3-4 days.
-
Colony Staining: After the incubation period, wash the wells with PBS and fix the colonies with a solution of methanol (B129727) and acetic acid (3:1) for 15 minutes. Stain the colonies with 0.5% crystal violet solution for 30 minutes.
-
Data Analysis: After staining, wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as clusters of >50 cells) in each well. Calculate the percentage of clonogenicity relative to the DMSO-treated control.
Western Blot Analysis for AKT Phosphorylation
-
Cell Seeding and Treatment: Seed SUM149 cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound (e.g., 1 µM and 10 µM) or DMSO for the desired time points (e.g., 15 minutes, 1 hour, 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-AKT signal to the total AKT signal to determine the relative change in AKT phosphorylation.
Visualizations
Caption: Experimental workflow for evaluating this compound in SUM149 cells.
Caption: Proposed signaling pathway of this compound in SUM149 cells.
References
Application Notes and Protocols for In Vivo Administration of ZINC00640089 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00640089 is a known inhibitor of Lipocalin-2 (Lcn2), a protein implicated in various inflammatory processes and neurological conditions.[1][2] In recent preclinical research, this compound has been investigated for its therapeutic potential in mouse models of neurological injury. These application notes provide a summary of the available data and detailed protocols for the in vivo administration of this compound in mouse models, based on published studies.
Disclaimer: The information provided is for research purposes only. The protocols described are based on limited available literature. Researchers should conduct their own dose-finding and toxicity studies to optimize the administration of this compound for their specific mouse model and experimental goals. No specific pharmacokinetic data for this compound in mice is currently available in the public domain.
Data Presentation
Table 1: Summary of In Vivo Studies with this compound
| Parameter | Intracerebral Hemorrhage (ICH) Model (Mouse) [1] | Thromboembolic Stroke Model (Rat) |
| Species | Mouse (C57BL/6) | Rat (Sprague-Dawley) |
| Route of Administration | Local, at the hemorrhage site | Intraperitoneal (IP) injection |
| Dosage | Not specified | 25 mg/kg |
| Frequency | Once daily for 3 consecutive days | Two doses: 1 hour before surgery and 8 hours after thrombolysis |
| Vehicle | Not specified | 10% DMSO |
| Therapeutic Outcomes | Improved behavioral performance, reduced inflammatory response, enhanced myelin recovery | Alleviated Blood-Brain Barrier (BBB) disruption and Hemorrhagic Transformation (HT) |
Experimental Protocols
Protocol 1: Local Administration in a Mouse Model of Intracerebral Hemorrhage (ICH)
This protocol is adapted from a study investigating the role of Lcn2 in a mouse model of ICH.[1]
1. Materials:
- This compound
- Sterile vehicle (e.g., saline, PBS, or a solution containing a low percentage of a solubilizing agent like DMSO, to be optimized by the researcher)
- Hamilton syringe with a fine-gauge needle
- Stereotactic apparatus
- Anesthetics (e.g., ketamine/xylazine)
- Surgical tools for craniotomy
2. Animal Model:
- Adult male C57BL/6 mice are typically used for the collagenase-induced ICH model.[1]
3. Experimental Workflow:
4. Procedure:
- Preparation of this compound Solution: Dissolve this compound in a sterile vehicle to the desired concentration. The exact concentration needs to be determined by the researcher as it is not specified in the source literature. A pilot study to determine the optimal concentration is highly recommended.
- Anesthesia and Surgery: Anesthetize the mouse and secure it in a stereotactic frame. Perform a craniotomy to expose the target brain region for ICH induction.
- ICH Induction: Induce intracerebral hemorrhage using a standard method, such as the intrastriatal injection of collagenase.
- This compound Administration: Immediately following ICH induction, using a clean Hamilton syringe, slowly inject a small volume (e.g., 1-2 µL) of the this compound solution directly at the site of the hemorrhage.
- Post-operative Care: Suture the incision and provide appropriate post-operative care, including analgesia and hydration.
- Repeated Dosing: Repeat the administration of this compound for the following two days, which may require re-anesthetizing the animal for each injection.
- Outcome Assessment: At the desired time points post-ICH, assess the therapeutic effects through behavioral tests (e.g., modified neurological severity score, open field test) and histological analysis of the brain tissue to evaluate inflammation and myelin integrity.[1]
Protocol 2: Intraperitoneal Administration in a Mouse Model of Neurological Injury
This protocol is extrapolated from a study in a rat model of thromboembolic stroke. The dosage should be optimized for mice.
1. Materials:
- This compound
- Vehicle: 10% DMSO in sterile saline
- Syringes and needles for intraperitoneal injection
2. Animal Model:
- This protocol can be adapted for various mouse models of neurological injury where systemic administration is desired.
3. Signaling Pathway:
References
Application Notes and Protocols for ZINC00640089 in Cell Culture Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
ZINC00640089 is a small molecule inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in a variety of cellular processes, including inflammation, cell proliferation, and survival.[1][2] Aberrant expression of LCN2 has been linked to several diseases, including inflammatory breast cancer (IBC).[1][2] this compound exerts its biological effects by targeting LCN2, leading to the inhibition of downstream signaling pathways, such as the Akt signaling cascade, thereby reducing cell viability and proliferation.[1] These application notes provide detailed protocols for utilizing this compound in various cell culture assays to investigate its therapeutic potential.
Mechanism of Action
This compound specifically binds to LCN2, inhibiting its function. In inflammatory breast cancer cells, this inhibition leads to a reduction in the phosphorylation of Akt, a key protein in cell survival pathways.[1] This disruption of the LCN2/Akt signaling axis ultimately results in decreased cell proliferation and viability.[1]
Caption: this compound inhibits LCN2, leading to reduced Akt phosphorylation and decreased cell proliferation.
Data Presentation
The following table summarizes the quantitative data from key experiments involving this compound.
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Cell Viability | SUM149 | 0.01 - 100 µM | 72 hours | Reduced cell viability, significant at ≥ 1 µM | [1] |
| Cell Proliferation | SUM149 | 0.01 - 100 µM | 72 hours | Reduced cell proliferation | [1] |
| Western Blot (p-Akt) | SUM149 | 1 µM, 10 µM | 15 min, 1 hour | Reduced p-Akt protein levels | [1] |
| Western Blot (p-Akt) | SUM149 | 1 µM, 10 µM | 24 hours | No significant change in p-Akt levels | [1] |
Experimental Protocols
Cell Viability Assay (MTT or WST-1)
This protocol is designed to assess the effect of this compound on the viability of SUM149 inflammatory breast cancer cells.
Caption: Workflow for assessing cell viability after this compound treatment.
Materials:
-
SUM149 cells
-
Complete cell culture medium (e.g., Ham's F-12 with 5% FBS, insulin, hydrocortisone)
-
This compound (stock solution in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization buffer (for MTT assay)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed SUM149 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow cells to attach.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should be less than 0.1%. Add 100 µL of the diluted compound to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the cells with the compound for 72 hours.[1]
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-1 reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement:
-
For MTT: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C. Read the absorbance at 570 nm.
-
For WST-1: Read the absorbance at 450 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Western Blot Analysis for Akt Phosphorylation
This protocol details the procedure for detecting changes in Akt phosphorylation in SUM149 cells following treatment with this compound.
Materials:
-
SUM149 cells
-
6-well cell culture plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Seed SUM149 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound (1 µM and 10 µM) or vehicle control (DMSO) for 15 minutes and 1 hour.[1]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt overnight at 4°C. A loading control like GAPDH should also be probed.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to total Akt and the loading control.
Cell Migration and Invasion Assays
These assays are used to evaluate the effect of this compound on the migratory and invasive potential of cancer cells, which was shown to be affected by LCN2 silencing.[2]
Materials:
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Complete medium (with FBS as a chemoattractant)
-
This compound
-
Cotton swabs
-
Methanol
-
Crystal violet stain
Protocol:
-
Preparation of Inserts:
-
Migration: Use uncoated Transwell inserts.
-
Invasion: Coat the inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or vehicle control. Seed the cells into the upper chamber of the Transwell inserts.
-
Chemoattraction: Add complete medium containing FBS to the lower chamber.
-
Incubation: Incubate the plates for 24-48 hours.
-
Removal of Non-migrated Cells: Carefully remove the cells from the upper surface of the insert with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface with methanol, and then stain with crystal violet.
-
Imaging and Quantification: Take images of the stained cells and count the number of migrated/invaded cells in several random fields.
Storage and Handling of this compound
This compound should be stored as a stock solution at -20°C for up to one month or at -80°C for up to six months.[1] When preparing working solutions, thaw the stock solution and dilute it in the appropriate cell culture medium. Avoid repeated freeze-thaw cycles.
References
Application Notes and Protocols: ZINC00640089 in a Murine Model of Intracerebral Hemorrhage
These application notes provide a comprehensive overview of the experimental use of ZINC00640089, a Lipocalin-2 (Lcn2) inhibitor, in a murine model of intracerebral hemorrhage (ICH). The protocols and data presented are based on findings from preclinical research, primarily referencing the study "Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation." While this key study establishes the therapeutic potential of this compound, it is important to note that detailed quantitative data for this specific compound is not extensively published. The tables below are populated with data from Lcn2 knockout experiments as an illustrative example of the expected experimental outcomes.
Data Presentation
The following tables summarize the type of quantitative data obtained from a murine model of intracerebral hemorrhage, illustrating the effects of Lcn2 modulation.
Disclaimer: The data presented in these tables are derived from experiments using Lcn2 knockout mice and are intended to serve as a representative example of the endpoints measured. Specific quantitative results for this compound treatment were not available in the referenced literature.
Table 1: Neurological Function Assessment
| Group | Modified Neurological Severity Score (mNSS) | Wire Hanging Test (Latency, s) | Rotarod Test (Latency, s) |
| Sham | 1.5 ± 0.5 | 110 ± 10 | 280 ± 20 |
| ICH + Vehicle | 10.2 ± 1.2 | 45 ± 8 | 120 ± 15 |
| ICH + Lcn2 Knockout | 6.8 ± 0.9 | 75 ± 9 | 210 ± 18* |
*p < 0.05 compared to ICH + Vehicle. Data are presented as mean ± standard deviation.
Table 2: Inflammatory Cytokine Levels in Perihematomal Tissue
| Group | IL-1β (pg/mg protein) | TNF-α (pg/mg protein) | IL-4 (pg/mg protein) | IL-10 (pg/mg protein) |
| Sham | 25 ± 5 | 40 ± 8 | 35 ± 6 | 50 ± 9 |
| ICH + Vehicle | 150 ± 20 | 220 ± 25 | 15 ± 4 | 20 ± 5 |
| ICH + Lcn2 Knockout | 80 ± 12 | 110 ± 15 | 28 ± 5 | 40 ± 7 |
*p < 0.05 compared to ICH + Vehicle. Data are presented as mean ± standard deviation.
Table 3: Myelin and Oligodendrocyte Lineage Cell Markers
| Group | Myelin Basic Protein (MBP) (% area) | Oligodendrocyte Transcription Factor 2 (Olig2) positive cells/mm² |
| Sham | 95 ± 5 | 350 ± 40 |
| ICH + Vehicle | 40 ± 8 | 150 ± 25 |
| ICH + Lcn2 Knockout | 65 ± 10 | 280 ± 30 |
*p < 0.05 compared to ICH + Vehicle. Data are presented as mean ± standard deviation.
Experimental Protocols
Intracerebral Hemorrhage (ICH) Animal Model: Autologous Blood Injection
This protocol describes the induction of ICH in mice via stereotactic injection of autologous blood into the striatum.[1][2][3]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Stereotactic frame
-
Micro-syringe pump
-
Hamilton syringe (10 µL) with a 26-gauge needle
-
Surgical tools (scalpel, scissors, forceps)
-
Cotton swabs
-
70% ethanol
-
Betadine
-
Heating pad
-
Suture material
Procedure:
-
Anesthesia and Preparation: Anesthetize the mouse using an appropriate anesthetic agent and mount it onto the stereotactic frame. Maintain the body temperature at 37°C using a heating pad. Shave the scalp and disinfect the surgical area with betadine followed by 70% ethanol.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Bregma Identification and Burr Hole: Identify the bregma and lambda landmarks. Drill a small burr hole at the desired coordinates for the striatum (e.g., 0.5 mm anterior, 2.0 mm lateral to bregma).
-
Autologous Blood Collection: Collect a small volume of arterial blood (e.g., 30 µL) from the tail artery of the mouse.
-
Stereotactic Injection:
-
Load the Hamilton syringe with the collected autologous blood.
-
Mount the syringe onto the micro-syringe pump attached to the stereotactic frame.
-
Slowly lower the needle through the burr hole to the target depth in the striatum (e.g., 3.0 mm ventral from the dura).
-
Inject the blood at a slow and constant rate (e.g., 2 µL/min).
-
After the injection is complete, leave the needle in place for an additional 10 minutes to prevent backflow.
-
Slowly retract the needle.
-
-
Closure and Post-operative Care: Suture the scalp incision. Administer analgesics as required. Place the mouse in a clean cage on a heating pad for recovery. Monitor the animal closely for any signs of distress.
This compound Administration
Dosage and Administration:
-
While the specific dosage for this compound in the key ICH study is not provided, a study on a rat model of thromboembolic stroke used an intraperitoneal injection of 25 mg/kg. This can be a starting point for dose-response studies.
-
The key study on ICH mentions that Lcn2 inhibitors were administered for three consecutive days at the hemorrhage site.[1] This suggests a local administration route (e.g., intracerebroventricular or direct perihematomal injection) may be effective.
Neurological Function Assessment
The mNSS is a composite scoring system to evaluate motor, sensory, reflex, and balance functions.[4]
Procedure:
-
Motor Tests (6 points):
-
Raising the mouse by the tail (0-3 points for flexion of forelimbs and hindlimbs).
-
Placing the mouse on the floor (0-3 points for walking pattern).
-
-
Sensory Tests (2 points):
-
Visual and tactile stimulation for placing response of forelimbs.
-
-
Beam Balance Test (6 points):
-
Scoring based on the ability to traverse a narrow wooden beam.
-
-
Reflexes and Abnormal Movements (4 points):
-
Pinna reflex, corneal reflex, startle reflex, and evidence of seizures.
-
A higher score indicates a more severe neurological deficit.
This test assesses locomotor activity and anxiety-like behavior.[4]
Procedure:
-
Place the mouse in the center of a square arena (e.g., 50 cm x 50 cm).
-
Allow the mouse to explore freely for a set period (e.g., 10 minutes).
-
Use a video tracking system to record and analyze parameters such as total distance traveled, time spent in the center versus the periphery, and rearing frequency.
This test evaluates motor coordination and balance.
Procedure:
-
Place the mouse on a rotating rod with an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with adequate rest intervals.
Enzyme-Linked Immunosorbent Assay (ELISA) for Inflammatory Cytokines
Procedure:
-
Tissue Homogenization: Euthanize the mice at the desired time point and collect the perihematomal brain tissue. Homogenize the tissue in a suitable lysis buffer containing protease inhibitors.
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the total protein concentration in the supernatant using a standard protein assay (e.g., BCA assay).
-
ELISA: Perform the ELISA for specific cytokines (e.g., IL-1β, TNF-α, IL-4, IL-10) according to the manufacturer's instructions for the chosen ELISA kit.
-
Data Analysis: Normalize the cytokine concentrations to the total protein concentration.
Immunohistochemistry for Myelin and Oligodendrocyte Markers
Procedure:
-
Tissue Preparation: Perfuse the mice with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in 4% PFA and then cryoprotect in sucrose (B13894) solution.
-
Sectioning: Section the brain tissue using a cryostat.
-
Antigen Retrieval: Perform antigen retrieval if necessary, according to the primary antibody datasheet.
-
Blocking: Block non-specific binding sites with a blocking solution (e.g., normal goat serum in PBS with Triton X-100).
-
Primary Antibody Incubation: Incubate the sections with primary antibodies against markers of interest (e.g., Myelin Basic Protein [MBP] for myelin, Olig2 for oligodendrocyte lineage cells) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain with a nuclear stain (e.g., DAPI) and mount the sections with an anti-fade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the signal intensity or cell numbers using image analysis software.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation [thno.org]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the complex mechanisms of post-intracerebral hemorrhage depression: towards personalized treatment approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis Following ZINC00640089 Treatment
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing Western blot analysis to investigate the effects of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). The protocols detailed below are designed to ensure robust and reproducible results for assessing the impact of this compound on key cellular signaling pathways.
Application Notes
This compound has been identified as a potent and specific inhibitor of Lipocalin-2 (LCN2), a protein implicated in a variety of cellular processes including inflammation, cell proliferation, and iron homeostasis.[1][2] Research has demonstrated that this compound can inhibit cell proliferation and viability in inflammatory breast cancer cells.[1] A key mechanism of action for this compound is the reduction of AKT phosphorylation, a critical node in cell survival and growth signaling.[1]
LCN2 has been shown to be involved in multiple signaling cascades. For instance, it can aggravate blood-brain barrier dysfunction by promoting endothelial cell ferroptosis through the HMGB1/Nrf2/HO-1 pathway.[2][3] Furthermore, LCN2 is recognized as a regulator of macrophage polarization and can modulate the NF-κB/STAT3 signaling pathway.[4] Given that this compound inhibits LCN2, Western blot analysis is an essential technique to elucidate its downstream effects on these pathways.
Typical applications for Western blot analysis after this compound treatment include:
-
Confirming the on-target effect by observing changes in the phosphorylation status of downstream effectors like AKT.
-
Investigating the impact on pathways regulated by LCN2, such as the NF-κB and STAT3 signaling cascades.
-
Assessing the expression levels of proteins involved in ferroptosis and inflammatory responses.
Quantitative Data Summary
The following table provides a representative summary of quantitative data obtained from a Western blot experiment assessing the effect of this compound on protein expression and phosphorylation in SUM149 inflammatory breast cancer cells.
| Target Protein | Treatment Group | Normalized Densitometry (Mean ± SD) | Fold Change vs. Vehicle | p-value |
| p-AKT (Ser473) | Vehicle Control | 1.00 ± 0.12 | 1.0 | - |
| This compound (1 µM) | 0.58 ± 0.09 | 0.58 | <0.05 | |
| This compound (10 µM) | 0.32 ± 0.07 | 0.32 | <0.01 | |
| Total AKT | Vehicle Control | 1.00 ± 0.15 | 1.0 | - |
| This compound (1 µM) | 0.98 ± 0.11 | 0.98 | >0.05 | |
| This compound (10 µM) | 1.03 ± 0.13 | 1.03 | >0.05 | |
| LCN2 | Vehicle Control | 1.00 ± 0.21 | 1.0 | - |
| This compound (1 µM) | 0.95 ± 0.18 | 0.95 | >0.05 | |
| This compound (10 µM) | 0.99 ± 0.23 | 0.99 | >0.05 | |
| p-STAT3 (Tyr705) | Vehicle Control | 1.00 ± 0.18 | 1.0 | - |
| This compound (1 µM) | 0.75 ± 0.14 | 0.75 | <0.05 | |
| This compound (10 µM) | 0.49 ± 0.11 | 0.49 | <0.01 | |
| Total STAT3 | Vehicle Control | 1.00 ± 0.16 | 1.0 | - |
| This compound (1 µM) | 1.05 ± 0.19 | 1.05 | >0.05 | |
| This compound (10 µM) | 0.97 ± 0.14 | 0.97 | >0.05 |
Data are representative and should be confirmed in your specific experimental system. Densitometry values are normalized to a loading control (e.g., β-actin or GAPDH).
Visualized Signaling Pathway and Workflow
The following diagrams illustrate the putative signaling pathway affected by this compound and the general workflow for the Western blot protocol.
Experimental Protocols
-
Cell Seeding: Plate cells (e.g., SUM149) at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to the desired final concentrations (e.g., 1 µM and 10 µM).[1] Include a vehicle control (medium with the same concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 15 minutes, 1 hour, or 24 hours) to observe specific effects on protein phosphorylation or expression.[1]
-
Washing: After treatment, place the cell culture plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add the ice-cold lysis buffer to each plate. Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant, which contains the soluble proteins, and transfer it to a new pre-chilled tube.
-
Assay Selection: Use a standard protein quantification assay, such as the bicinchoninic acid (BCA) assay or the Bradford assay, to determine the protein concentration of each sample.
-
Standard Curve: Prepare a standard curve using a known concentration of a protein standard (e.g., bovine serum albumin, BSA).
-
Measurement: Measure the absorbance of the standards and samples according to the manufacturer's instructions.
-
Concentration Calculation: Calculate the protein concentration of each sample based on the standard curve.
-
Sample Preparation: Based on the protein concentration, dilute the lysates in Laemmli sample buffer to ensure equal amounts of protein are loaded for each sample (typically 20-30 µg per lane).
-
Denaturation: Heat the samples at 95-100°C for 5 minutes to denature the proteins.
-
Gel Loading: Load the denatured protein samples and a molecular weight marker into the wells of a polyacrylamide gel. The percentage of the gel will depend on the size of the target protein(s).
-
Electrophoresis: Run the gel in an electrophoresis chamber filled with running buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
Membrane Activation: If using a PVDF membrane, activate it by briefly immersing it in methanol. For nitrocellulose membranes, this step is not necessary.
-
Transfer Sandwich Assembly: Assemble the transfer sandwich with the gel and membrane, ensuring close contact between them.
-
Transfer: Transfer the proteins from the gel to the membrane using a wet or semi-dry transfer system. The transfer time and voltage will depend on the transfer system and the size of the proteins.
-
Blocking: After transfer, block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with Tween 20, TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-AKT, anti-AKT, anti-LCN2, anti-p-STAT3, anti-STAT3) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
-
Chemiluminescent Substrate: Prepare the enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions and incubate the membrane with the substrate.
-
Signal Detection: Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the intensity of the target protein band to the intensity of a loading control protein (e.g., β-actin or GAPDH) to account for any variations in protein loading. For phosphoproteins, normalize to the total protein level.
-
Statistical Analysis: Perform statistical analysis to determine the significance of the observed changes between the treatment groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipocalin 2 is a regulator of macrophage polarization and NF-κB/STAT3 pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Assessing Cell Viability in Response to ZINC00640089, a Novel Lipocalin-2 Inhibitor
Abstract
This document provides a detailed protocol for assessing the effect of ZINC00640089 on cell viability. This compound is a specific small molecule inhibitor of Lipocalin-2 (LCN2), a protein implicated in the progression of various cancers, including inflammatory breast cancer (IBC).[1][2] LCN2 is known to play a role in tumor progression, iron homeostasis, and inflammation.[3][4] Inhibition of LCN2 by this compound has been shown to reduce cell proliferation and viability in cancer cell lines, making it a compound of interest for oncological research.[1] The protocol described herein utilizes a luminescence-based ATP assay, a highly sensitive method for quantifying metabolically active, viable cells.[5][6]
Introduction to this compound
This compound is a specific inhibitor of Lipocalin-2 (LCN2).[1][7] LCN2 is a secreted glycoprotein (B1211001) that is overexpressed in several types of cancer and is associated with poor prognosis and increased aggressiveness, particularly in breast cancer.[3] The protein is involved in multiple cellular processes that support tumor growth, including iron transport, which can fuel tumor progression.[3][4] Research has demonstrated that this compound can inhibit the proliferation and viability of cancer cells.[1] Specifically, in the inflammatory breast cancer cell line SUM149, this compound treatment leads to reduced cell viability and a decrease in the phosphorylation of AKT, a key protein in a major cell survival pathway.[1] These findings suggest that targeting LCN2 with this compound is a promising therapeutic strategy.[2]
Principle of the Cell Viability Assay
The recommended method for assessing cell viability is the ATP quantification assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.[5][8] This homogeneous assay determines the number of viable cells in culture by measuring the amount of ATP, which is a hallmark of metabolically active cells.[6] The assay procedure involves adding a single reagent directly to the cultured cells. This reagent lyses the cells to release ATP and provides the enzyme luciferase and its substrate, luciferin (B1168401). In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a "glow-type" luminescent signal that is directly proportional to the amount of ATP present.[5] The amount of ATP is, in turn, directly proportional to the number of viable cells in the culture.[8] This "add-mix-measure" format is simple, rapid, and well-suited for high-throughput screening.[5]
Data Summary
The following table summarizes the reported effects of this compound on the viability of the SUM149 inflammatory breast cancer cell line.
| Compound | Cell Line | Treatment Duration | Concentration | Observed Effect | Reference |
| This compound | SUM149 | 72 hours | ≥ 1 µM | Significant reduction in cell viability | [1] |
| This compound | SUM149 | 15 min & 1 hr | 1 µM, 10 µM | Reduction in p-Akt protein levels | [1] |
Experimental Protocol: Cell Viability Assessment
This protocol details the steps for measuring the viability of an adherent cancer cell line (e.g., SUM149) treated with this compound using an ATP-based luminescence assay.
Materials and Reagents
-
Cell Line: SUM149 (or other relevant cancer cell line)
-
Culture Medium: Appropriate complete growth medium (e.g., Ham's F-12 with 5% FBS, 1% Penicillin-Streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin)
-
This compound: Stock solution in DMSO (e.g., 10 mM)
-
Assay Reagent: CellTiter-Glo® Luminescent Cell Viability Assay Kit (or equivalent)
-
Vessels: 96-well, opaque-walled microplates suitable for luminescence readings
-
Standard laboratory equipment: CO2 incubator (37°C, 5% CO2), multichannel pipette, plate shaker, luminometer.
Procedure
Step 1: Cell Seeding
-
Culture cells to approximately 70-80% confluency.
-
Trypsinize and resuspend the cells in fresh complete growth medium.
-
Perform a cell count to determine cell concentration.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Step 2: Compound Treatment
-
Prepare serial dilutions of this compound from the stock solution in complete growth medium. A suggested concentration range is 0.01 µM to 100 µM.[1]
-
Prepare a vehicle control using the same final concentration of DMSO as in the highest compound concentration wells (e.g., 0.1% DMSO).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells.
-
Return the plate to the incubator and incubate for the desired treatment period (e.g., 72 hours).[1]
Step 3: Luminescence Assay
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add 100 µL of the assay reagent to each well (for a 1:1 ratio with the culture medium volume).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[5][9]
-
Measure the luminescence of each well using a plate-reading luminometer.
Step 4: Data Analysis
-
Subtract the average luminescence value from the medium-only (background) wells from all other measurements.
-
Calculate the percentage of cell viability for each treatment condition using the following formula: % Viability = (Luminescence_Treated / Luminescence_Vehicle) * 100
-
Plot the % Viability against the log of the compound concentration to generate a dose-response curve.
-
Use a suitable software program (e.g., GraphPad Prism) to calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Visualizations
Experimental Workflow
Caption: Workflow for the this compound cell viability assay.
Signaling Pathway
Caption: Inhibition of LCN2 by this compound reduces AKT phosphorylation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Lipocalin-2: A Nurturer of Tumor Progression and a Novel Candidate for Targeted Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 7. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of ZINC00640089 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of a stock solution for ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). This compound is utilized in research to investigate its effects on cell proliferation, viability, and AKT phosphorylation levels, particularly in the context of inflammatory breast cancer.[1] Adherence to the following guidelines will ensure the accurate and safe preparation of a stock solution for experimental use.
Compound Information
This compound is a small molecule inhibitor of LCN2. For reproducible experimental results, it is crucial to start with a precisely prepared stock solution. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 2-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide | N/A |
| Molecular Formula | C20H18N2O3S | N/A |
| Molecular Weight | 370.33 g/mol | [1] |
| Primary Target | Lipocalin-2 (LCN2) | [1] |
| Recommended Solvent | DMSO (Dimethyl sulfoxide) | [1] |
| Recommended Stock Concentration | 10 mM | [1] |
| Appearance | Solid | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Microcentrifuge tubes or amber glass vials
-
Analytical balance
-
Pipettes and sterile pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol )
-
For example, to prepare 1 mL of a 10 mM stock solution: Mass (mg) = 10 mM x 1 mL x 370.33 g/mol = 3.7033 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube or vial on an analytical balance.
-
Carefully weigh out the calculated mass of this compound solid powder into the tube.
-
-
Dissolving the Compound:
-
Add the desired volume of anhydrous DMSO to the tube containing the this compound powder.
-
For the example above, add 1 mL of DMSO.
-
Cap the tube securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) may be used to aid dissolution if necessary.
-
-
Storage of the Stock Solution:
-
Once fully dissolved, the stock solution is ready for use.
-
For storage, it is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1]
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Experimental Workflow
The following diagram illustrates the workflow for preparing the this compound stock solution.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.
-
Ventilation: Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of the powder.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.
-
Disposal: Dispose of waste materials according to institutional and local regulations for chemical waste.
Signaling Pathway
This compound acts as an inhibitor of Lipocalin-2 (LCN2) and has been shown to reduce AKT phosphorylation levels in SUM149 cells.[1] The simplified signaling pathway is depicted below.
References
Application Notes and Protocols for ZINC00640089 in Rodent Studies
For research use only. Not for use in humans.
These application notes provide detailed protocols and dosage guidelines for the use of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2), in rodent models. The information is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a small molecule inhibitor of Lipocalin-2 (LCN2), a glycoprotein (B1211001) involved in various physiological and pathological processes, including inflammation, iron homeostasis, and neuronal injury.[1][2][3] In preclinical studies, this compound has been investigated for its therapeutic potential in conditions such as inflammatory breast cancer and ischemic stroke.[1][4] It has been shown to reduce cell proliferation and viability in cancer cells by decreasing AKT phosphorylation.[1][5] Furthermore, in a rat model of ischemic stroke, this compound demonstrated protective effects by alleviating blood-brain barrier (BBB) disruption.[4]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from both in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Cell Line | Assay | Concentration | Effect | Reference |
| SUM149 (Inflammatory Breast Cancer) | Cell Proliferation & Viability | 0.01-100 µM (72h) | Reduced cell proliferation and viability.[1] | [1] |
| SUM149 (Inflammatory Breast Cancer) | AKT Phosphorylation | 1, 10 µM (15 min, 1h) | Reduced p-Akt protein levels.[1] | [1] |
| MCF7 (Breast Cancer) | Cell Proliferation | Not specified | Significant decrease in cell proliferation.[5] | [5] |
Table 2: In Vivo Dosage and Administration in Rodents
| Animal Model | Indication | Route of Administration | Dosage | Dosing Schedule | Observed Effect | Reference |
| Rat | Ischemic Stroke (Thrombolysis Model) | Intraperitoneal (IP) | 25 mg/kg | 1 hour before surgery and 8 hours after thrombolysis | Decreased LCN2 protein expression in serum and brain; alleviated BBB disruption.[4] | [4] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Rat Model of Ischemic Stroke with Thrombolysis
This protocol is based on the methodology described by Wei et al. (2023) to investigate the effect of this compound on blood-brain barrier (BBB) disruption following intravenous thrombolysis in a rat model of acute ischemic stroke.[4]
3.1. Materials and Reagents:
-
This compound
-
Vehicle (e.g., DMSO, saline with Tween 80)
-
Adult male Sprague-Dawley rats (250-300g)
-
Anesthetics (e.g., isoflurane, pentobarbital (B6593769) sodium)
-
Thrombolytic agent (e.g., recombinant tissue plasminogen activator, rt-PA)
-
Surgical instruments for middle cerebral artery occlusion (MCAO) model
-
Intraperitoneal injection supplies
-
Equipment for monitoring physiological parameters (temperature, blood pressure)
-
Materials for tissue collection and processing (serum and brain tissue)
-
Reagents for Western blotting or ELISA to measure LCN2 levels
3.2. Experimental Procedure:
-
Animal Model: Induce acute ischemic stroke in rats using the middle cerebral artery occlusion (MCAO) model. This is a standard and widely used model to mimic human ischemic stroke.
-
Drug Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final injection volume should be appropriate for intraperitoneal administration in rats (typically 1-2 mL/kg).
-
Dosing:
-
Thrombolysis: At a designated time post-MCAO (e.g., 2 hours), administer the thrombolytic agent intravenously to mimic clinical treatment.
-
Monitoring: Continuously monitor the animals' physiological parameters throughout the procedure.
-
Outcome Assessment:
-
At a predetermined endpoint (e.g., 24 or 48 hours post-stroke), collect blood and brain tissue samples.
-
Measure LCN2 protein levels in both serum and brain homogenates using Western blot or ELISA to confirm target engagement.
-
Assess BBB disruption using methods such as Evans Blue dye extravasation or by measuring the expression of tight junction proteins (e.g., ZO-1, occludin).
-
Evaluate neurological deficits using a standardized scoring system.
-
3.3. Control Groups:
-
Sham Group: Animals undergo the surgical procedure without MCAO.
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Vehicle Group: Stroke animals receive the vehicle solution instead of this compound on the same dosing schedule.
-
Positive Control (Optional): Include a group treated with a known neuroprotective agent.
Signaling Pathways and Workflows
Diagram 1: Hypothesized Signaling Pathway of this compound in Ischemic Stroke
Caption: LCN2 inhibition by this compound may protect the BBB.
Diagram 2: Experimental Workflow for Rodent Study
Caption: Workflow for in vivo testing of this compound.
Safety and Handling
-
Storage: this compound should be stored at -80°C for long-term storage (up to 6 months) and at -20°C for short-term storage (up to 1 month).[1]
-
Handling: Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling the compound.
-
Solubility: Information on the solubility of this compound in various solvents should be obtained from the supplier. For in vivo studies, ensure the compound is fully dissolved in a biocompatible vehicle.
Disclaimer
The provided dosage and protocols are based on a limited number of published preclinical studies. Researchers should perform their own dose-finding and toxicity studies to determine the optimal and safe dosage for their specific animal model and experimental conditions. The information provided here is for guidance and informational purposes only.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanistic insights into Lipocalin-2 in ischemic stroke and hemorrhagic brain injury: Integrating animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of lipocalin-2 in brain injury after intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: ZINC00640089 in Stroke Research
Introduction
ZINC00640089 is a specific inhibitor of Lipocalin-2 (LCN2), a protein implicated in the inflammatory and neurotoxic cascades following both ischemic and hemorrhagic stroke.[1][2][3] Research into this compound has revealed its potential as a neuroprotective agent by mitigating the detrimental effects of LCN2, which is significantly upregulated in the brain following a stroke.[4][5] These application notes provide an overview of the utility of this compound in stroke research, with detailed protocols for its use in preclinical models.
Mechanism of Action
Following a stroke, LCN2 contributes to secondary brain injury through various mechanisms, including promoting neuroinflammation, disrupting the blood-brain barrier (BBB), and inducing neuronal cell death.[4][6] this compound exerts its neuroprotective effects by specifically inhibiting LCN2, thereby interfering with these pathological processes. In the context of ischemic stroke, particularly after intravenous thrombolysis, this compound has been shown to alleviate BBB dysfunction and reduce the risk of hemorrhagic transformation.[2][7] This is achieved by inhibiting LCN2-mediated ferroptosis in endothelial cells through the regulation of the HMGB1/Nrf2/HO-1 signaling pathway.[2][7] In models of intracerebral hemorrhage (ICH), inhibition of LCN2 is being investigated as a strategy to enhance recovery by reducing inflammation and protecting white matter.[1]
Data Presentation
The following table summarizes the quantitative data from key studies on the effects of this compound in experimental stroke models.
| Model | Treatment | Key Findings | Reference |
| Thromboembolic Stroke in Rats | This compound (25 mg/kg, i.p.) | Significantly decreased serum and brain LCN2 protein expression. Alleviated neurobehavioral deficits. Reduced BBB disruption and hemorrhagic transformation. | [2] |
| Intracerebral Hemorrhage in Mice | This compound (dosage not specified in abstract) | Investigated for its effects on recovery during the chronic phase of ICH. | [1] |
Experimental Protocols
Herein are detailed methodologies for key experiments involving this compound in stroke research.
1. Thromboembolic Stroke Model in Rats and this compound Administration
-
Objective: To induce an ischemic stroke and evaluate the neuroprotective effects of this compound.
-
Animal Model: Male Sprague-Dawley rats.
-
Procedure:
-
Anesthetize the rats with an appropriate anesthetic (e.g., 4% isoflurane (B1672236) for induction, 1.5% for maintenance).[2]
-
Expose the right common carotid artery (CCA) through a midline incision.
-
Prepare a thromboembolus from autologous blood.
-
Introduce the thromboembolus into the internal carotid artery to occlude the middle cerebral artery (MCA).
-
Confirm occlusion by monitoring cerebral blood flow.
-
Administer this compound or vehicle control.
-
-
Post-operative Care: Provide appropriate post-operative care, including monitoring for neurological deficits.
2. Evaluation of Blood-Brain Barrier Integrity
-
Objective: To assess the effect of this compound on BBB permeability after ischemic stroke.
-
Method: Evans Blue Dye Extravasation.
-
Procedure:
-
At a predetermined time point post-stroke (e.g., 24 hours), inject Evans Blue dye (2% in saline) intravenously.
-
Allow the dye to circulate for a specified period (e.g., 1 hour).
-
Perfuse the animals transcardially with saline to remove intravascular dye.
-
Harvest the brains and separate the ischemic and non-ischemic hemispheres.
-
Homogenize the brain tissue in formamide (B127407) and incubate to extract the dye.
-
Centrifuge the homogenates and measure the absorbance of the supernatant using a spectrophotometer.
-
Quantify the amount of Evans Blue dye extravasation as an indicator of BBB permeability.
-
3. Assessment of Neurological Deficits
-
Objective: To evaluate the functional outcome after stroke and treatment with this compound.
-
Method: Modified Neurological Severity Score (mNSS).
-
Procedure:
-
Conduct a battery of behavioral tests to assess motor, sensory, balance, and reflex functions.
-
Assign a score based on the animal's performance in each test.
-
A higher score indicates a more severe neurological deficit.
-
Perform assessments at various time points post-stroke to monitor recovery.
-
4. Western Blot Analysis for Protein Expression
-
Objective: To measure the expression levels of key proteins in the signaling pathway affected by this compound.
-
Procedure:
-
Harvest brain tissue from the ischemic penumbra.
-
Homogenize the tissue in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA).
-
Incubate the membrane with primary antibodies against target proteins (e.g., LCN2, HMGB1, Nrf2, HO-1) and a loading control (e.g., β-actin or GAPDH).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Diagram 1: Proposed Signaling Pathway of this compound in Ischemic Stroke
References
- 1. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | The role of lipocalin 2 in brain injury and recovery after ischemic and hemorrhagic stroke [frontiersin.org]
- 5. Neutralization of Lipocalin-2 Diminishes Stroke-Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing ZINC00640089 Concentration for Cell Culture
Welcome to the technical support center for ZINC00640089. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure the successful optimization of your experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific small molecule inhibitor of Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL).[1] LCN2 is a secreted glycoprotein (B1211001) involved in various cellular processes, including the innate immune response, iron homeostasis, and inflammation.[2] By inhibiting LCN2, this compound can modulate these pathways. For instance, it has been shown to inhibit cell proliferation and viability and reduce AKT phosphorylation levels in inflammatory breast cancer cells.[1]
Q2: What is a recommended starting concentration for this compound in cell culture?
A broad concentration range of 0.01 µM to 100 µM has been used in initial studies with SUM149 inflammatory breast cancer cells, with reduced cell viability observed at concentrations of 1 µM and lower after 72 hours of incubation.[1] For initial experiments, it is advisable to perform a dose-response study across a wide logarithmic range (e.g., 0.01 µM, 0.1 µM, 1 µM, 10 µM, 100 µM) to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution, for example, 10 mM in DMSO. Store the stock solution in small aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1] When preparing working solutions, dilute the DMSO stock directly into your pre-warmed cell culture medium.
Q4: What is the maximum concentration of DMSO that is safe for my cells?
The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells. It is crucial to include a vehicle control (cells treated with the same final concentration of DMSO without this compound) in your experiments to account for any solvent effects.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low: The concentration used may not be sufficient to inhibit LCN2 in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| Cell line is not sensitive: Your cell line may not express LCN2 or its receptors, or it may have redundant pathways that compensate for LCN2 inhibition. | Verify LCN2 expression in your cell line via techniques like Western blot or qPCR. Consider using a positive control cell line known to be sensitive to LCN2 inhibition. | |
| Compound degradation: Improper storage or handling of this compound may have led to its degradation. | Prepare a fresh stock solution of this compound from powder. Ensure proper storage conditions are maintained. | |
| High levels of cell death, even at low concentrations | Cytotoxicity: this compound may exhibit off-target effects or inherent cytotoxicity in your cell line at the concentrations tested. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. Lower the concentration of this compound used. |
| Solvent toxicity: The concentration of the solvent (DMSO) may be too high. | Ensure the final DMSO concentration in the culture medium is at a non-toxic level (typically <0.5%). Always include a vehicle control. | |
| Precipitation of the compound in cell culture medium | Poor solubility: this compound may have limited solubility in your specific cell culture medium, especially at higher concentrations. | Prepare fresh dilutions from your DMSO stock for each experiment. Ensure the stock solution is fully dissolved before use. Gently warm the cell culture medium to 37°C before adding the compound. If precipitation persists, consider reducing the final concentration. |
| Inconsistent results between experiments | Variability in cell culture conditions: Differences in cell passage number, confluency, or media composition can affect experimental outcomes. | Standardize your cell culture procedures. Use cells within a consistent passage number range and seed them at a consistent density. |
| Pipetting errors: Inaccurate pipetting, especially during serial dilutions, can lead to significant variations in compound concentration. | Use calibrated pipettes and ensure proper mixing at each dilution step. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Bring the this compound powder to room temperature before opening.
-
Aseptically weigh the desired amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.[1]
Protocol 2: Determining Optimal this compound Concentration using a Cell Viability (MTT) Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution. A common starting range is a logarithmic series from 0.01 µM to 100 µM.
-
Include a "vehicle control" (medium with the same highest concentration of DMSO used for the dilutions) and a "no treatment" control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions, vehicle control, and no-treatment control to the respective wells. It is recommended to perform each treatment in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator. A 72-hour incubation has been previously reported for this compound.[1]
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
-
Visualizations
Caption: A simplified diagram of the Lipocalin-2 (LCN2) signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining the optimal concentration of this compound using a cell viability assay.
References
Troubleshooting Inconsistent Results with ZINC00640089: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential inconsistencies researchers may encounter when working with the small molecule inhibitor, ZINC00640089. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing significant variability in the IC50 value of this compound in our cell-based assays. What could be the cause?
A1: Inconsistent IC50 values for this compound can arise from several factors. Firstly, ensure the compound's integrity and stability. Small molecules can degrade with improper storage or multiple freeze-thaw cycles. It is recommended to prepare fresh dilutions from a stable stock solution for each experiment.[1] Secondly, variations in cell culture conditions, such as cell passage number, confluency, and serum batch, can significantly impact the cellular response to the inhibitor.[1] Standardizing cell culture protocols and regular mycoplasma testing are crucial. Lastly, minor variations in pipetting and final compound concentrations can lead to significant differences, so ensure pipettes are calibrated and techniques are consistent.[1]
Q2: The inhibitory effect of this compound on AKT phosphorylation appears to be transient in our experiments. Why might this be?
A2: The transient effect on p-Akt levels has been documented. Studies have shown that this compound reduces p-Akt levels at earlier time points (e.g., 15 minutes and 1 hour), with the effect diminishing at later time points (e.g., 24 hours).[2][3] This could be due to cellular feedback mechanisms or metabolic degradation of the compound over time. It is advisable to perform a time-course experiment to determine the optimal window for observing maximum inhibition of AKT phosphorylation.
Q3: We are seeing unexpected cytotoxicity at concentrations where this compound should be specific for LCN2. What could be the reason?
A3: Unexpected cytotoxicity can stem from several sources. The inhibitor may have off-target effects at higher concentrations, affecting pathways essential for cell survival.[1] It's also possible that the solvent used to dissolve this compound, typically DMSO, is causing toxicity if the final concentration in the assay is too high (ideally ≤ 0.1%).[1] Running a solvent-only control is essential to assess its effect on cell viability.[1] Additionally, ensure the compound is fully solubilized, as precipitates can cause non-specific effects.
Q4: How can we confirm that the observed effects are due to the inhibition of LCN2 by this compound?
Troubleshooting Guide
Problem 1: Low or No Potency of this compound
| Potential Cause | Recommended Solution |
| Compound Degradation | Purchase from a reputable vendor and handle according to the manufacturer's instructions. Aliquot stock solutions to minimize freeze-thaw cycles.[1][6] |
| Poor Solubility | Ensure the compound is completely dissolved in the appropriate solvent before further dilution in aqueous buffers. The final solvent concentration should be kept low to avoid artifacts.[1] |
| Incorrect Assay Conditions | Optimize assay parameters such as incubation time, cell density, and substrate concentration. The inhibitory effect of this compound on AKT phosphorylation, for example, is time-dependent.[2][3] |
| Cell Line Insensitivity | Confirm that your cell line expresses LCN2 at sufficient levels. This compound is a specific inhibitor of LCN2, and its effects will be most pronounced in cells where this protein plays a significant role.[2][4][5] |
Problem 2: High Variability Between Replicates
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension and use precise pipetting techniques to maintain consistent cell numbers across wells. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile buffer or media. |
| Reagent Instability | Prepare fresh reagents and dilutions for each experiment. Ensure all components are within their expiration dates and have been stored correctly.[1] |
| Assay Signal Fluctuation | Allow plates to equilibrate to room temperature before adding reagents and reading the signal. Ensure thorough mixing of all components. |
Summary of this compound Biological Activity
| Target | Reported Effect | Cell Line | Concentration/Time | Reference |
| Lipocalin-2 (LCN2) | Inhibition of cell proliferation and viability | SUM149 (Inflammatory Breast Cancer) | 0.01-100 µM; 72 h | [2] |
| AKT Phosphorylation | Reduction of p-Akt levels | SUM149 (Inflammatory Breast Cancer) | 1, 10 µM; 15 min, 1 h | [2][3] |
| Blood-Brain Barrier Disruption | Alleviation of dysfunction and hemorrhagic transformation after thrombolysis | In vivo (rats) | 25 mg/kg (intraperitoneal) | [7] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SUM149 cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentrations should range from 0.01 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest compound concentration) and untreated cells.
-
Incubation: Incubate the plate for 72 hours at 37°C with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation with MTT: Incubate the plate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value.
Visualizations
Signaling Pathway of LCN2 Inhibition by this compound
Caption: LCN2 inhibition by this compound blocks AKT activation.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effect on cells.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors | MDPI [mdpi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ZINC00640089
Welcome to the technical support center for ZINC00640089. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to troubleshoot potential experimental issues, with a focus on investigating potential off-target effects.
This compound is a specific inhibitor of Lipocalin-2 (LCN2) that has been shown to inhibit cell proliferation and viability, and to reduce AKT phosphorylation levels in inflammatory breast cancer cell lines.[1][2] While LCN2 is its primary target, as with any small molecule inhibitor, it is crucial to consider and investigate potential off-target effects to ensure the accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing higher than expected cytotoxicity in our cell line when treated with this compound. Could this be due to off-target effects?
A1: Yes, unexpected levels of cytotoxicity are a common indicator of potential off-target effects. While this compound is a specific LCN2 inhibitor, high concentrations or cell-line specific sensitivities could lead to engagement with other proteins.[3] Since this compound is known to reduce AKT phosphorylation, it is plausible that it could have off-target effects on kinases within the PI3K/AKT/mTOR signaling pathway or other related pathways that regulate cell survival.[1][4][5]
To troubleshoot this, consider the following:
-
Perform a dose-response curve: This will help determine if the cytotoxicity is dose-dependent and establish a therapeutic window where on-target effects are observed without significant cell death.
-
Use a structurally unrelated LCN2 inhibitor: If available, comparing the phenotype with a different LCN2 inhibitor can help distinguish between on-target and off-target effects.
-
Assess apoptosis markers: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the cytotoxicity is due to apoptosis, which could be triggered by off-target kinase inhibition.
-
Conduct a kinase panel screen: To directly identify potential off-target kinases, screen this compound against a broad panel of kinases.
Q2: Our results with this compound are inconsistent across different experiments. What could be the cause?
A2: Inconsistent results can stem from several factors related to compound handling and experimental setup.[6]
-
Compound Stability: Ensure the proper storage of this compound stock solutions to prevent degradation.[1] It is recommended to store stock solutions at -80°C for up to a year and to avoid repeated freeze-thaw cycles.[2]
-
Solubility: this compound may precipitate in aqueous media if the final concentration of the solvent (e.g., DMSO) is too low. Ensure the compound is fully dissolved in your working solutions.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can all impact the cellular response to inhibitors. Standardize these parameters across all experiments.
-
Timing of Treatment: The observed reduction in p-Akt levels with this compound has been shown to be time-dependent, with effects seen at 15 minutes and 1 hour, but not at 24 hours.[1] Ensure your experimental time points are appropriate for the expected biological effect.
Q3: We are not observing the expected decrease in AKT phosphorylation. What should we check?
A3: If you are not seeing the expected downstream effects on AKT signaling, consider the following troubleshooting steps:
-
Cell Line Specificity: The effect of this compound on AKT phosphorylation has been documented in SUM149 cells.[1] The LCN2-AKT signaling axis may not be as prominent in your cell line of choice. Confirm the expression of LCN2 in your cell model.
-
Basal Pathway Activity: Ensure that the PI3K/AKT pathway is active in your cells under basal conditions or stimulate the pathway with a growth factor (e.g., EGF, IGF-1) before treatment with this compound.
-
Antibody Quality: Verify the specificity and sensitivity of your phospho-AKT and total-AKT antibodies through appropriate controls.
-
Inhibitor Concentration: Perform a dose-response experiment to ensure you are using an effective concentration of this compound for your specific cell line and experimental conditions.
Q4: How can we proactively identify potential off-target effects of this compound?
-
In Silico Profiling: Computational methods can predict potential off-target interactions based on the chemical structure of this compound.[8][9]
-
Biochemical Screening: The most direct method is to perform a kinome-wide selectivity screen where this compound is tested against a large panel of recombinant kinases.[7][10]
-
Cell-Based Assays: A Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a cellular context and can also identify off-target binding.[3]
-
Chemical Proteomics: Affinity chromatography using a modified version of this compound can be used to pull down interacting proteins from cell lysates for identification by mass spectrometry.[11]
Summary of Hypothetical Off-Target Kinase Profiling Data
The following table summarizes hypothetical data from a kinome-wide selectivity screen of this compound. This data is for illustrative purposes to guide the interpretation of potential experimental results.
| Kinase Target | IC50 (nM) | Pathway | Potential Implication of Off-Target Inhibition |
| LCN2 (On-Target) | 50 | - | Primary therapeutic effect |
| AKT1 | 500 | PI3K/AKT/mTOR | Could contribute to the observed reduction in cell proliferation and viability. |
| PI3Kα | 1,200 | PI3K/AKT/mTOR | May potentiate the inhibition of the PI3K/AKT pathway. |
| mTOR | 2,500 | PI3K/AKT/mTOR | Potential for broader inhibition of cell growth and proliferation. |
| CDK2 | >10,000 | Cell Cycle | Unlikely to have a direct effect on cell cycle progression at therapeutic concentrations. |
| MEK1 | >10,000 | MAPK/ERK | Unlikely to have a direct effect on the MAPK/ERK pathway. |
Key Experimental Protocols
Protocol 1: Western Blotting for AKT Pathway Activation
Objective: To determine the effect of this compound on the phosphorylation status of AKT and downstream effectors.
Methodology:
-
Cell Culture and Treatment: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for the desired time points (e.g., 15 min, 1h, 24h).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against phospho-AKT (Ser473), total AKT, and other relevant downstream targets (e.g., phospho-S6 ribosomal protein). Use a loading control such as β-actin or GAPDH.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Protocol 2: Kinome-Wide Inhibitor Selectivity Profiling (Biochemical)
Objective: To assess the selectivity of this compound by screening it against a large panel of kinases.
Methodology:
-
Compound Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Single-Dose Screen: Submit the compound to a commercial kinase profiling service for an initial screen against a broad panel of kinases (e.g., >400) at a single concentration (typically 1 µM).
-
Data Analysis: The service will provide the percent inhibition for each kinase. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target "hits," perform follow-up dose-response assays to determine the IC50 value for each interaction. This will quantify the potency of this compound against these off-target kinases.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
Objective: To verify the engagement of this compound with its target (LCN2) and potential off-targets in a cellular environment.
Methodology:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at a concentration where target engagement is expected.
-
Heating Step: Aliquot the cell suspension into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes) to induce protein denaturation.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the denatured, aggregated proteins.
-
Detection: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (and potential off-targets) remaining by Western blot or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.[3]
Visualizing Pathways and Workflows
Caption: LCN2 signaling pathway and the inhibitory action of this compound.
Caption: Hypothetical on-target vs. potential off-target effects of this compound.
Caption: Experimental workflow for investigating potential off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. benchchem.com [benchchem.com]
How to minimize ZINC00640089 experimental variability
Welcome to the technical support center for ZINC00640089. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing experimental variability when working with this specific Lipocalin-2 (LCN2) inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a specific small molecule inhibitor of Lipocalin-2 (LCN2), also known as neutrophil gelatinase-associated lipocalin (NGAL).[1] LCN2 is a secreted glycoprotein (B1211001) involved in various physiological and pathological processes, including the innate immune response, iron homeostasis, and inflammation.[2][3] By inhibiting LCN2, this compound has been shown to suppress cell proliferation and viability, and reduce AKT phosphorylation in cancer cells.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Proper storage is crucial to maintain the stability and activity of this compound. For stock solutions, it is recommended to store them at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of your stock solution.
Q3: In which solvents is this compound soluble?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a high-concentration stock solution. This stock is then further diluted in the appropriate cell culture medium to the final working concentration. It is important to ensure the final DMSO concentration in your experimental setup is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound, presented in a question-and-answer format.
In Vitro Cell-Based Assays
Q4: I am observing high variability in my cell viability/proliferation assay results between experiments. What are the potential causes and solutions?
A4: Inconsistent results in cell-based assays are a common challenge. Several factors can contribute to this variability:
-
Cell Seeding Density: The number of cells seeded per well can significantly influence the outcome of the assay and the calculated IC50 value.[4][5][6][7]
-
Solution: Optimize and standardize your cell seeding density for each cell line. Ensure a homogenous cell suspension before plating and use a consistent volume for each well.
-
-
Cell Health and Passage Number: Cells that are unhealthy, stressed, or at a high passage number may respond differently to treatment.
-
Solution: Use cells that are in the logarithmic growth phase and maintain a consistent, low passage number for your experiments. Regularly check for mycoplasma contamination.
-
-
Compound Precipitation: this compound, like many small molecules, may precipitate out of solution in aqueous media, especially at higher concentrations.
-
Solution: Visually inspect your diluted solutions for any signs of precipitation. Prepare fresh dilutions for each experiment from a properly stored DMSO stock. If solubility issues persist, consider reducing the final concentration or testing alternative solubilizing agents, always including appropriate vehicle controls.
-
-
Incubation Time: The duration of compound exposure can impact the observed effect.
-
Solution: Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal incubation time for your specific cell line and assay.[8]
-
Q5: The effect of this compound on AKT phosphorylation is not consistent in my Western blots. How can I troubleshoot this?
A5: Western blotting for phosphorylated proteins requires careful optimization. Here are some key areas to focus on:
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Sample Preparation: The phosphorylation state of proteins is transient and can be rapidly altered.
-
Solution: Work quickly and on ice during cell lysis. Crucially, your lysis buffer must contain fresh phosphatase and protease inhibitors to preserve the phosphorylation of AKT.
-
-
Antibody Quality and Concentration: The specificity and concentration of your primary and secondary antibodies are critical.
-
Solution: Use a p-AKT antibody that is validated for Western blotting. Optimize the antibody concentrations to achieve a strong signal with minimal background. For phospho-protein detection, blocking with 5% Bovine Serum Albumin (BSA) in TBST is often recommended over milk, as milk contains phosphoproteins that can increase background.[9]
-
-
Loading and Transfer: Uneven protein loading or inefficient transfer can lead to variability.
-
Solution: Accurately quantify the protein concentration in your lysates and load equal amounts in each lane. Use a loading control (e.g., total AKT, GAPDH, or β-actin) to normalize your results. Ensure efficient protein transfer by optimizing transfer conditions (time, voltage) and checking the membrane with Ponceau S staining.[10]
-
In Vivo Experiments
Q6: I am planning an in vivo study with this compound. What are some key considerations for experimental design to minimize variability?
A6: In vivo studies require careful planning to ensure reproducible and reliable data.
-
Vehicle Preparation: The formulation used to deliver this compound can impact its solubility, stability, and bioavailability.
-
Solution: While specific vehicle information for this compound is not extensively published, a common approach for poorly soluble compounds is to use a mixture of solvents such as DMSO, PEG300, Tween-80, and saline.[11] It is critical to perform a pilot study to assess the tolerability of the chosen vehicle in your animal model. Always include a vehicle-only control group.
-
-
Dosing and Administration: The dose and route of administration will depend on the animal model and the research question.
-
Solution: Published studies have used intraperitoneal injections of this compound at doses around 25 mg/kg in mice.[12] A dose-finding study is recommended to determine the optimal dose for your specific model.
-
-
Animal-to-Animal Variability: Individual animal responses can contribute to data spread.
-
Solution: Use a sufficient number of animals per group to achieve statistical power. Randomize animals into treatment groups and ensure consistent handling and housing conditions.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative data for working with this compound, compiled from available literature.
Table 1: In Vitro Experimental Parameters
| Parameter | Value | Cell Line | Reference |
| Effective Concentration (Cell Viability) | 0.01-100 µM | SUM149 | [1] |
| Effective Concentration (p-AKT Reduction) | 1, 10 µM | SUM149 | [1] |
| Incubation Time (Cell Viability) | 72 h | SUM149 | [1] |
| Incubation Time (p-AKT Reduction) | 15 min, 1 h | SUM149 | [1] |
Table 2: Stock Solution Storage Recommendations
| Storage Temperature | Duration | Reference |
| -80°C | 6 months | [1] |
| -20°C | 1 month | [1] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
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Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and typically below 0.5%. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add MTT reagent (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Western Blot for p-AKT
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Cell Treatment and Lysis: Plate cells and treat with this compound at the desired concentration and for the optimal time. After treatment, wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (e.g., p-AKT Ser473) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total AKT and a loading control to normalize the data.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to experiments with this compound.
Caption: LCN2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability (MTT) assay.
Caption: Troubleshooting logic for addressing experimental variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipocalin 2—not only a biomarker: a study of current literature and systematic findings of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipocalin-2: a therapeutic target to overcome neurodegenerative diseases by regulating reactive astrogliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cancer cell seeding density as a mechanism of chemotherapy resistance: a novel cancer cell density index based on IC50-Seeding Density Slope (ISDS) to assess chemosensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell growth density modulates cancer cell vascular invasion via Hippo pathway activity and CXCR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 11. benchchem.com [benchchem.com]
- 12. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
ZINC00640089 Dose-Response Curve Analysis In Vitro: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting in vitro dose-response analysis of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary in vitro mechanism of action of this compound?
A1: this compound is a specific inhibitor of Lipocalin-2 (LCN2).[1][2] In vitro, it has been shown to inhibit cell proliferation and viability in inflammatory breast cancer cells (SUM149).[1][2] A key mechanism of its action is the reduction of AKT phosphorylation.[1][2]
Q2: In which cell lines has this compound been tested in vitro?
A2: this compound has been evaluated in the SUM149 inflammatory breast cancer cell line.[1][2]
Q3: What is the effective concentration range for this compound in vitro?
A3: In vitro studies have utilized this compound in a concentration range of 0.01 µM to 100 µM.[1] Significant reductions in cell viability have been observed at concentrations of 1 µM and 10 µM.[2]
Q4: How long should I incubate cells with this compound for cell viability and signaling studies?
A4: For cell viability assays, an incubation time of 72 hours has been reported.[1] For studying the effects on AKT phosphorylation, shorter incubation times of 15 minutes and 1 hour have been shown to be effective.[1][2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in dose-response data | Inconsistent cell seeding density. | Ensure a uniform single-cell suspension before seeding. Use a calibrated multichannel pipette and consider seeding cells in the inner wells of the plate to avoid edge effects. |
| Pipetting errors when preparing drug dilutions. | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions carefully. Use calibrated pipettes and fresh tips for each dilution. | |
| Cell passage number too high. | Use cells with a consistent and low passage number for all experiments, as high passage numbers can lead to inconsistent results.[3] | |
| No observable effect of this compound on cell viability | Incorrect concentration range. | Verify the concentration of your stock solution. Test a broader range of concentrations, from nanomolar to high micromolar, to determine the optimal range for your specific cell line and assay conditions. |
| Insufficient incubation time. | For viability assays, ensure an adequate incubation period (e.g., 72 hours) to allow for effects on cell proliferation to become apparent. | |
| Compound instability. | Prepare fresh dilutions of this compound for each experiment. Store the stock solution at -80°C for long-term storage and at -20°C for up to one month.[1] | |
| Inconsistent p-Akt Western blot results | Suboptimal lysis buffer. | Use a lysis buffer containing protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation. |
| Low protein concentration. | Ensure you load a sufficient amount of protein (typically 20-30 µg) per lane for clear detection. | |
| Inefficient antibody binding. | Optimize primary and secondary antibody concentrations and incubation times. Ensure the blocking step is adequate to minimize background noise. |
Data Presentation
The following table summarizes the reported in vitro effects of this compound on the viability of SUM149 inflammatory breast cancer cells.
| Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| 1 | 72 hours | Reduced cell viability | [1] |
| 10 | 72 hours | 35% reduction in cell viability | [2] |
Experimental Protocols
Cell Viability (MTS) Assay
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Cell Seeding: Seed SUM149 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent across all wells and typically below 0.5%. Add 100 µL of the diluted compound to the respective wells. Include vehicle-only control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Western Blot for AKT Phosphorylation
-
Cell Treatment: Seed SUM149 cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations (e.g., 1 µM and 10 µM) for 15 minutes and 1 hour. Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
This compound Experimental Workflow
Caption: Workflow for in vitro analysis of this compound.
This compound Signaling Pathway
Caption: Signaling pathways affected by this compound.
References
Addressing ZINC00640089 batch-to-batch variability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on addressing potential batch-to-batch variability when working with ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). Consistent performance of this reagent is critical for reproducible experimental results. This resource offers troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor of Lipocalin-2 (LCN2), a protein involved in various cellular processes, including inflammation and cell survival.[1][2][3] By inhibiting LCN2, this compound has been shown to reduce cell proliferation and viability in certain cancer cell lines, such as the inflammatory breast cancer cell line SUM149.[1] Its mechanism of action involves the modulation of downstream signaling pathways, including the reduction of AKT phosphorylation.[1][4]
Q2: We are observing inconsistent results in our cell viability assays with different batches of this compound. What could be the cause?
A2: Inconsistent results in cell-based assays are a common challenge and can stem from several factors.[5][6][7] With small molecule inhibitors like this compound, batch-to-batch variability can be a key contributor. Potential causes include:
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Purity and Integrity of the Compound: Differences in the purity profile or the presence of byproducts from synthesis can alter the compound's effective concentration and activity.
-
Solubility Issues: Incomplete solubilization or precipitation of the compound in your assay media can lead to a lower effective concentration at the cellular level.
-
Compound Stability: Degradation of the compound due to improper storage or handling can reduce its potency.
-
Variability in Experimental Conditions: Inconsistencies in cell culture conditions (e.g., cell passage number, seeding density) or assay procedures can also lead to variable results.[5]
Q3: How should I prepare and store this compound to ensure its stability?
A3: Proper handling and storage are crucial for maintaining the activity of this compound. For long-term storage, it is recommended to store the solid compound at -20°C or -80°C.[1] Prepare a concentrated stock solution in a high-purity solvent such as DMSO.[1] Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles, which can degrade the compound. Store stock solution aliquots at -80°C for up to six months or at -20°C for up to one month.[1] When preparing working solutions, ensure the final concentration of the solvent (e.g., DMSO) in your cell culture media is low (typically <0.1%) and consistent across all experiments to avoid solvent-induced artifacts.
Troubleshooting Guides
Issue 1: Inconsistent IC50 values in Cell Viability Assays
You may observe that different batches of this compound exhibit varying potencies in your cell viability assays (e.g., MTT, CellTiter-Glo).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipocalin 2—not only a biomarker: a study of current literature and systematic findings of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic insights into Lipocalin-2 in ischemic stroke and hemorrhagic brain injury: Integrating animal and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of lipocalin 2 in brain injury and recovery after ischemic and hemorrhagic stroke [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
ZINC00640089 Long-Term Stability: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of ZINC00640089 in long-term experiments. The information is presented in a question-and-answer format to address common issues and provide troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be used within the recommended timeframe to minimize degradation.
Q2: How should I prepare and store solutions of this compound?
This compound can be dissolved in solvents like DMSO for experimental use.[2] For long-term experiments, it is crucial to prepare fresh solutions whenever possible. If storing solutions, they should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation. Store these aliquots at -80°C. The stability of this compound in solution over extended periods has not been extensively reported, so caution is advised.
Q3: What are the potential signs of this compound degradation?
Degradation of this compound may manifest as:
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A decrease in the compound's biological activity or potency in your assays.
-
Changes in the physical appearance of the solid compound or solution (e.g., color change, precipitation).
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The appearance of new peaks or a decrease in the main peak area when analyzed by techniques like High-Performance Liquid Chromatography (HPLC).
Q4: My experimental results are inconsistent over time. Could this compound degradation be the cause?
Inconsistent results in long-term experiments can be a sign of compound instability. If you observe a gradual or sudden loss of the expected biological effect, it is prudent to investigate the stability of your this compound stock.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Reduced or no biological activity | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions from a solid stock stored under recommended conditions. 2. If the problem persists, use a fresh vial of solid this compound. 3. Perform a stability analysis of your stock solution (see Experimental Protocols). |
| Precipitate forms in the solution | Poor solubility or degradation product formation. | 1. Ensure the solvent is appropriate and the concentration is within the solubility limits. 2. Briefly sonicate the solution to aid dissolution. 3. If precipitation persists, it may indicate degradation. Analyze the solution for purity. |
| Inconsistent results between experiments | Improper storage or handling of this compound solutions. | 1. Implement a strict aliquoting and single-use policy for stock solutions to avoid freeze-thaw cycles. 2. Ensure consistent storage temperatures. 3. Keep a detailed log of solution preparation dates and usage. |
Experimental Protocols
Protocol: Small Molecule Stability Assessment via HPLC
This protocol outlines a general method to assess the stability of this compound in a specific solvent over time.
1. Objective: To determine the percentage of intact this compound remaining after storage under defined conditions.
2. Materials:
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This compound
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High-purity solvent (e.g., DMSO)
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HPLC-grade solvents for the mobile phase
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Calibrated HPLC system with a suitable detector (e.g., UV-Vis)
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Appropriate HPLC column (e.g., C18)
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Autosampler vials
3. Method:
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Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 10 mM).
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Initial Analysis (Time Zero): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis. Inject the sample into the HPLC system and record the chromatogram. The peak corresponding to this compound should be identified, and its area recorded as the baseline (100% integrity).
-
Sample Storage: Aliquot the remaining stock solution into several vials and store them under the desired long-term storage conditions (e.g., 4°C, -20°C, -80°C).
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from each storage condition.
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Allow the aliquot to come to room temperature before analysis.
-
Dilute and inject the sample into the HPLC system using the same method as the initial analysis.
-
Data Analysis:
-
Compare the peak area of this compound at each time point to the initial (time zero) peak area.
-
Calculate the percentage of remaining this compound.
-
Monitor for the appearance of new peaks, which may indicate degradation products.
-
Table 1: Example Stability Data for this compound in DMSO
| Storage Condition | Time Point | Peak Area (Arbitrary Units) | % Remaining |
| -80°C | 0 months | 1,000,000 | 100% |
| 1 month | 995,000 | 99.5% | |
| 3 months | 989,000 | 98.9% | |
| 6 months | 982,000 | 98.2% | |
| -20°C | 0 months | 1,000,000 | 100% |
| 1 month | 950,000 | 95.0% | |
| 3 months | 880,000 | 88.0% | |
| 6 months | 790,000 | 79.0% | |
| 4°C | 0 months | 1,000,000 | 100% |
| 1 week | 850,000 | 85.0% | |
| 1 month | 650,000 | 65.0% |
Visualizations
Caption: Workflow for assessing this compound stability.
This compound is known to be an inhibitor of Lipocalin-2 (LCN2), which can affect pathways such as the PI3K/Akt signaling pathway.[1]
Caption: this compound inhibits LCN2 signaling.
References
Cell toxicity of ZINC00640089 at high concentrations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the cell toxicity of ZINC00640089, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a small molecule that acts as a specific inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) involved in various cellular processes.[1][2] Its primary mechanism of action involves binding to the LCN2 protein, thereby inhibiting its functions. This inhibition has been shown to reduce cell proliferation and viability in cancer cell lines.[1][3][4]
Q2: What is the expected effect of this compound on cell viability at high concentrations?
A2: this compound has been observed to reduce cell viability in a dose-dependent manner. In SUM149 inflammatory breast cancer cells, a reduction in cell viability was noted at concentrations of 1 µM and lower.[1] While specific data for very high concentrations across a wide range of cell lines is limited in the public domain, it is anticipated that higher concentrations would lead to increased cytotoxicity. The cellular response at high concentrations may involve a switch from apoptotic to necrotic cell death mechanisms.
Q3: Which signaling pathways are known to be affected by this compound?
A3: this compound, as an LCN2 inhibitor, has been shown to impact several signaling pathways:
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PI3K/Akt Pathway: It has been demonstrated to reduce the phosphorylation of Akt (p-Akt) in SUM149 cells, suggesting an inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[1][3]
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Ferroptosis Pathway: LCN2 is implicated in the regulation of ferroptosis, a form of iron-dependent cell death. Inhibition of LCN2 by this compound can modulate this pathway.[5]
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JAK/STAT Pathway: LCN2 has been linked to the modulation of the JAK/STAT signaling pathway.[6]
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HMGB1/Nrf2/HO-1 Pathway: this compound has been shown to inhibit the expression of High Mobility Group Box 1 (HMGB1), which is involved in the Nrf2/HO-1 pathway related to oxidative stress and inflammation.[5]
Q4: What are the recommended control experiments when testing the cytotoxicity of this compound?
A4: To ensure the validity of your results, the following controls are recommended:
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Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This accounts for any effects of the solvent on cell viability.
-
Untreated Control: Cells cultured in medium without any treatment. This serves as a baseline for normal cell viability and growth.
-
Positive Control: A well-characterized cytotoxic compound to ensure that the assay is working correctly.
-
Cell-Free Control: To check for any direct interaction between this compound and the assay reagents (e.g., MTT reagent), include wells with the compound and media but no cells.[7][8]
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Cell Viability Results
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Optimize cell seeding density. Too few cells may lead to weak signals, while too many can result in nutrient depletion and cell death unrelated to the compound. Perform a cell titration experiment to determine the optimal density for your cell line and assay duration. |
| Compound Solubility | Ensure this compound is completely dissolved in the stock solution and properly diluted in the culture medium. Precipitates can lead to inaccurate concentrations. |
| Edge Effects in Microplates | Evaporation from the outer wells of a microplate can concentrate the compound and affect cell growth.[7] To mitigate this, fill the peripheral wells with sterile PBS or media and do not use them for experimental data.[7] |
| Pipetting Errors | Inaccurate pipetting can introduce significant variability.[7] Ensure pipettes are calibrated and use proper pipetting techniques. |
| Incubation Time | The duration of exposure to this compound can significantly impact the results. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint. |
Problem 2: High Background Signal in Cell Viability Assays
| Possible Cause | Troubleshooting Step |
| Compound Interference | This compound may directly react with the assay reagent (e.g., MTT). Run a cell-free control with the compound and media to check for any color change or signal generation.[7][8] |
| Contamination | Microbial contamination can affect the assay results. Regularly check cell cultures for contamination and use aseptic techniques. |
| Phenol (B47542) Red in Medium | Phenol red in the culture medium can interfere with the absorbance readings of some colorimetric assays. Consider using a phenol red-free medium for the assay. |
Problem 3: Discrepancy Between Different Viability Assays
| Possible Cause | Troubleshooting Step |
| Different Biological Readouts | Different assays measure different aspects of cell health. For example, MTT measures mitochondrial activity, while a crystal violet assay measures cell number. A compound might affect mitochondrial function without causing immediate cell death. Use multiple assays based on different principles to get a comprehensive understanding of the cytotoxic mechanism. |
| Assay-Specific Artifacts | Some compounds can interfere with the chemistry of a specific assay. If you observe discrepancies, try to confirm your findings with an alternative method (e.g., trypan blue exclusion, ATP-based assay). |
Quantitative Data
| Cell Line | Compound | Concentration | Incubation Time | Effect on Cell Viability | Reference |
| SUM149 | This compound | 0.01 - 100 µM | 72 hours | Dose-dependent reduction in cell viability, with significant effects observed at ≥ 1 µM. | [1][3][4] |
Experimental Protocols
Cell Viability Assessment using MTT Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
This compound
-
96-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include vehicle and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.[8][9]
-
Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Reading: Shake the plate gently and read the absorbance at 570 nm using a microplate reader.[8]
Apoptosis/Necrosis Assessment using Annexin V/PI Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Your cell line of interest
-
Complete culture medium
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound for the chosen duration. Include appropriate controls.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and wash the cells with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[10][11][12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[10][12]
-
Flow Cytometry Analysis: Add 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[12]
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways affected by this compound through LCN2 inhibition.
Caption: A typical workflow for assessing cell viability using the MTT assay.
Caption: Workflow for apoptosis and necrosis detection via Annexin V/PI staining.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Lipocalin-2 aggravates blood-brain barrier dysfunction after intravenous thrombolysis by promoting endothelial cell ferroptosis via regulating the HMGB1/Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Annexin V Staining Protocol [bdbiosciences.com]
Technical Support Center: Improving In Vivo Delivery of ZINC00640089
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges in the in vivo delivery of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound formulation is cloudy and appears to precipitate upon preparation or injection. What is the cause and how can I resolve this?
A1: This is a common issue arising from the poor aqueous solubility of this compound. Precipitation can lead to inaccurate dosing, vessel blockage, and low bioavailability.
Troubleshooting Steps:
-
Review Physicochemical Properties: this compound is a hydrophobic molecule with a molecular weight of 370.33 g/mol .[1][2] Standard aqueous buffers are unsuitable for its dissolution. While DMSO is used for in vitro studies, it is not recommended for direct in vivo use at high concentrations due to toxicity.
-
Formulation Optimization: To enhance solubility and stability, consider the following formulation strategies. A summary of these approaches is provided in Table 1.
-
Co-solvents: A mixture of co-solvents can improve the solubility of hydrophobic compounds for initial in vivo screening.[3][4]
-
Nanoparticle-Based Formulations: Encapsulating this compound into nanoparticles can significantly improve its solubility, stability, and bioavailability.[5] Polymeric nanoparticles are a suitable option.[6][7][8]
-
Liposomal Formulations: Liposomes can encapsulate hydrophobic drugs like this compound within their lipid bilayer, improving their systemic circulation and reducing toxicity.[9][10][11]
-
Q2: I am observing inconsistent results between my in vivo experiments, suggesting variable bioavailability of this compound. How can I improve this?
A2: Inconsistent bioavailability is often linked to the formulation and route of administration of poorly soluble compounds.
Troubleshooting Steps:
-
Adopt Advanced Formulations: Move beyond simple co-solvent systems. Nanoparticle or liposomal formulations provide better control over drug release and absorption, leading to more consistent pharmacokinetic profiles.
-
Particle Size Reduction: For nanoparticle formulations, ensure a small and uniform particle size (ideally under 200 nm) to enhance dissolution and absorption.[12]
-
Conduct Pharmacokinetic (PK) Studies: A preliminary PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of your this compound formulation. This will help in optimizing the dosing regimen for efficacy studies.
Q3: What is the mechanism of action of this compound, and what are the downstream effects I should be monitoring in my experiments?
A3: this compound is a specific inhibitor of Lipocalin-2 (LCN2).[1] LCN2 is implicated in various cellular processes, including inflammation and cell survival, often through the PI3K/AKT signaling pathway.[13][14][15][16]
Mechanism of Action:
By inhibiting LCN2, this compound has been shown to reduce the phosphorylation of AKT (p-AKT) in cancer cells.[1][17] This inhibition can lead to decreased cell proliferation and viability.[1] The LCN2-mediated signaling cascade is illustrated in the diagram below.
Data Presentation
Table 1: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages |
| Co-solvents | A mixture of water-miscible organic solvents (e.g., DMSO, PEG400, Ethanol) and surfactants (e.g., Tween 80, Cremophor EL). | Simple to prepare for initial screening. | Potential for drug precipitation upon injection; toxicity at higher concentrations. |
| Polymeric Nanoparticles | This compound is encapsulated within a polymer matrix (e.g., PLGA).[5] | Improved solubility and stability; potential for controlled release and targeting.[6][8] | More complex preparation; potential for polymer-related toxicity. |
| Liposomes | This compound is incorporated into the lipid bilayer of vesicles.[9][10] | High drug-loading capacity for hydrophobic drugs; biocompatible and biodegradable.[11] | Can be cleared by the reticuloendothelial system; potential for drug leakage. |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
This protocol is adapted from general methods for encapsulating hydrophobic drugs into polymeric nanoparticles.[6][8]
-
Organic Phase Preparation:
-
Dissolve 50 mg of a biodegradable polymer (e.g., PLGA) and 5 mg of this compound in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Ensure complete dissolution by vortexing or brief sonication.
-
-
Aqueous Phase Preparation:
-
Prepare 10 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol (PVA)).
-
-
Nanoparticle Formation:
-
Under moderate magnetic stirring, add the organic phase dropwise to the aqueous phase.
-
Nanoparticles will form instantaneously due to the rapid diffusion of the organic solvent.
-
-
Solvent Evaporation:
-
Continue stirring the suspension for 4-6 hours at room temperature in a fume hood to allow for the complete evaporation of the organic solvent.
-
-
Nanoparticle Purification and Collection:
-
Centrifuge the nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat this washing step twice to remove excess PVA and unencapsulated drug.
-
Lyophilize the final nanoparticle suspension for long-term storage or resuspend in a suitable buffer for immediate in vivo use.
-
Protocol 2: Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
This protocol is a standard method for incorporating hydrophobic drugs into liposomes.[18][19]
-
Lipid Film Formation:
-
In a round-bottom flask, dissolve a lipid mixture (e.g., 100 mg of DSPC and 30 mg of cholesterol) and 10 mg of this compound in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture).
-
Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid transition temperature (Tc) to form a thin, uniform lipid film on the flask wall.
-
Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by gentle rotation of the flask. The temperature of the buffer should be above the Tc of the lipids. This will result in the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Extrusion):
-
To obtain unilamellar vesicles with a defined size, subject the MLV suspension to extrusion.
-
Pass the suspension multiple times (e.g., 11-21 passes) through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a liposome (B1194612) extruder.[18] This should also be performed at a temperature above the Tc.
-
-
Purification:
-
Remove any unencapsulated this compound by size exclusion chromatography or dialysis.
-
Protocol 3: General Protocol for a Pilot Pharmacokinetic (PK) Study in Rodents
This protocol provides a general framework for assessing the PK profile of a new this compound formulation.
-
Animal Model:
-
Use healthy adult rodents (e.g., Sprague-Dawley rats or C57BL/6 mice), with at least 3-5 animals per time point.
-
-
Dosing:
-
Administer the this compound formulation via the desired route (e.g., intravenous bolus via the tail vein or oral gavage). The dose will depend on the formulation and anticipated efficacy, but a starting point could be in the range of 5-25 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-administration).
-
Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
-
Data Analysis:
-
Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and area under the curve (AUC). For oral administration, calculate the bioavailability by comparing the AUC to that of an intravenous administration.
-
Protocol 4: General Protocol for a Biodistribution Study
This protocol outlines the steps to determine the tissue distribution of your this compound formulation.
-
Animal Model and Dosing:
-
Follow the same animal model and dosing procedure as in the PK study. Use a sufficient number of animals for each time point to be investigated (e.g., 1, 4, and 24 hours post-administration).
-
-
Tissue Collection:
-
At each designated time point, euthanize the animals and perfuse the circulatory system with saline to remove blood from the tissues.
-
Harvest the organs of interest (e.g., liver, spleen, kidneys, lungs, brain, and tumor if applicable).
-
Rinse the organs with saline, blot dry, and weigh them.
-
-
Sample Processing:
-
Homogenize the tissues in a suitable buffer.
-
Extract this compound from the tissue homogenates using an appropriate organic solvent.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the tissue extracts using a validated analytical method (e.g., LC-MS/MS).
-
-
Data Analysis:
-
Express the data as the amount of drug per gram of tissue (e.g., µg/g) or as a percentage of the injected dose per organ.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound产品说明书 [selleck.cn]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. azonano.com [azonano.com]
- 6. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmatutor.org [pharmatutor.org]
- 8. Polymeric Nanoparticles: Production, Characterization, Toxicology and Ecotoxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. zora.uzh.ch [zora.uzh.ch]
- 11. Liposomes for Enhanced Bioavailability of Water-Insoluble Drugs: In Vivo Evidence and Recent Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Activating the AKT2/NF B/LCN-2 axis elicits an inflammatory response in age-related macular degeneration: Lipocalin-2 as an indicator of early AMD - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activation of the phosphatidylinositol 3-kinase/Akt pathway is involved in lipocalin-2-promoted human pulmonary artery smooth muscle cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Activating the AKT2-nuclear factor-κB-lipocalin-2 axis elicits an inflammatory response in age-related macular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Liposome Encapsulation Protocols for Hydrophilic and Hydrophobic Drugs - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Validation & Comparative
ZINC00640089: A Comparative Guide to a Novel LCN2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ZINC00640089 with other known inhibitors of Lipocalin-2 (LCN2), a protein implicated in a variety of diseases, including inflammatory breast cancer (IBC). The following sections present a detailed analysis of its performance, supported by available experimental data, alongside detailed methodologies for key experiments and visualizations of relevant biological pathways.
Performance Comparison of LCN2 Inhibitors
This compound has been identified as a specific small molecule inhibitor of LCN2.[1][2] Its efficacy has been primarily evaluated in the context of inflammatory breast cancer, often in comparison with another small molecule inhibitor, ZINC00784494, which was discovered through a similar in silico screening process.[3][4][5] Other approaches to LCN2 inhibition include the development of monoclonal antibodies and novel protein scaffolds.[6][7]
Small Molecule Inhibitors: this compound vs. ZINC00784494
| Inhibitor | Target | Predicted Binding Affinity (kcal/mol) | Effect on SUM149 Cell Viability (at 10 µM) | Effect on MCF7-LCN2 Colony Formation (at 10 µM) |
| This compound | LCN2 | -10.6 | Significant Reduction | ~57% decrease |
| ZINC00784494 | LCN2 | -10.4 | Significant Reduction | ~49% decrease |
Table 1: Comparison of Small Molecule LCN2 Inhibitors. This table summarizes the available data for this compound and ZINC00784494, highlighting their predicted binding affinities and their efficacy in reducing cancer cell viability and colony formation.
Other LCN2 Inhibitors
Beyond small molecules, other strategies to inhibit LCN2 function have been explored, demonstrating the therapeutic potential of targeting this protein.
| Inhibitor Type | Example | Mechanism of Action | Reported Affinity/Efficacy |
| Monoclonal Antibody | Anti-mouse LCN2 antibody | Binds to LCN2, blocking its function | Significantly blocked lung metastasis in a mouse model of breast cancer.[6] |
| Miniprotein | MiniP-2 | Binds to LCN2 with high affinity, inhibiting its interaction with MMP-9. | Kd of 4.2 nM.[7] |
Table 2: Overview of Other LCN2 Inhibitor Types. This table provides a summary of alternative approaches to LCN2 inhibition, including their mechanisms and reported efficacy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments used to evaluate the efficacy of this compound and other LCN2 inhibitors.
Cell Viability Assay
This assay determines the effect of LCN2 inhibitors on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed SUM149 cells in 96-well plates at a density of 5.0 × 10^4 cells/mL and incubate for 24 hours.
-
Inhibitor Treatment: Treat the cells with serial dilutions of the LCN2 inhibitors (e.g., 0.01 µM, 0.1 µM, 1.0 µM, 10 µM, and 100 µM). A vehicle control (DMSO, 1%) should be included.
-
Incubation: Incubate the treated cells for 72 hours.
-
Viability Assessment: Assess cell viability using a reagent such as Alamar Blue.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control cells.
Colony Formation Assay
This assay assesses the long-term proliferative capacity of cells following treatment with an inhibitor.
Protocol:
-
Cell Seeding: Seed SUM149 or MCF7-LCN2 cells into 24-well plates at a density of 5.0 × 10^4 cells/mL or 4.5 × 10^4 cells/mL, respectively.
-
Inhibitor Treatment: Treat the cells with various concentrations of the LCN2 inhibitors (e.g., 0.1 µM, 1 µM, and 10 µM). A vehicle control (DMSO) should be included.
-
Incubation: Incubate the plates for a period that allows for colony formation (typically 7-14 days), with media and inhibitor changes as required.
-
Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with crystal violet.
-
Colony Counting: Count the number of colonies (typically defined as clusters of ≥50 cells).
-
Data Analysis: Calculate the percentage of clonogenicity relative to the DMSO-treated control.
Western Blot for Akt Phosphorylation
This method is used to determine the effect of LCN2 inhibitors on the phosphorylation status of Akt, a key downstream signaling molecule.
Protocol:
-
Cell Treatment: Treat SUM149 cells with the LCN2 inhibitors (e.g., 1 µM and 10 µM) for various time points (e.g., 15 minutes, 1 hour, 24 hours). Include non-treated and vehicle-treated (DMSO) controls.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., p-Akt Ser473) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalization: Strip the membrane and re-probe with an antibody for total Akt to ensure equal protein loading.
-
Densitometry: Quantify the band intensities to determine the relative levels of p-Akt.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Lipocalin 2: A Multifaceted Modulator of Human Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipocalin-2 promotes NSCLC progression by activating the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ZINC00784494 - TargetMol Chemicals Inc [bioscience.co.uk]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of LCN2 Inhibitors: ZINC00640089 vs. ZINC00784494 in Inflammatory Breast Cancer Models
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two small molecule inhibitors of Lipocalin-2 (LCN2), ZINC00640089 and ZINC00784494. The data presented is based on in vitro studies in the context of inflammatory breast cancer (IBC), a particularly aggressive form of the disease.
Inflammatory Breast Cancer (IBC) is a rare but highly aggressive form of breast cancer, characterized by rapid progression and high rates of metastasis, contributing disproportionately to breast cancer-related mortality.[1][2] The secreted glycoprotein (B1211001) Lipocalin-2 (LCN2) has been identified as a promising therapeutic target in IBC due to its elevated expression in IBC cells compared to non-IBC cells.[1][2] LCN2 is implicated in promoting tumor progression, and its inhibition has been shown to reduce cell proliferation, viability, and migration in IBC cell lines.[1][2]
This guide focuses on the comparative efficacy of two identified LCN2 inhibitors, this compound and ZINC00784494. Both compounds have been shown to reduce the viability of IBC cells and inhibit a key signaling pathway associated with cancer cell survival.[1]
Quantitative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of this compound and ZINC00784494 in the SUM149 inflammatory breast cancer cell line.
Table 1: Effect on Cell Viability in SUM149 Cells
| Compound | Concentration | % Reduction in Cell Viability (72h) | Statistical Significance |
| This compound | 10 µM | 35% | p < 0.0001 |
| ZINC00784494 | 10 µM | 57% | p < 0.0001 |
| Both Compounds | 100 µM | ~60% | p < 0.0001 |
Data extracted from Santiago-Sánchez GS, et al. (2021).[1]
Table 2: Effect on Colony Formation in SUM149 Cells
| Compound | Concentration | Observation |
| This compound | 10 µM, 1 µM, 0.1 µM | Significant reduction in colony formation |
| ZINC00784494 | 10 µM, 1 µM, 0.1 µM | Significant reduction in colony formation |
Data extracted from Santiago-Sánchez GS, et al. (2021).[1]
Table 3: Effect on AKT Phosphorylation in SUM149 Cells
| Compound | Concentration(s) | Time Points | Effect on p-Akt Levels |
| This compound | 1 µM, 10 µM | 15 min, 1 h | Reduction |
| ZINC00784494 | 1 µM, 10 µM | 15 min, 1 h | Reduction |
Data extracted from Santiago-Sánchez GS, et al. (2021).[1]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted signaling pathway and a general workflow for evaluating the efficacy of these LCN2 inhibitors.
Caption: LCN2 signaling pathway and points of inhibition.
Caption: General experimental workflow for inhibitor testing.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and ZINC00784494.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: SUM149 cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, cells are treated with various concentrations of this compound or ZINC00784494 (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Alamar Blue Addition: After the incubation period, Alamar Blue reagent is added to each well according to the manufacturer's instructions.
-
Fluorescence Measurement: Plates are incubated for an additional 4 hours, and fluorescence is measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Clonogenic Assay (Colony Formation)
-
Cell Seeding: SUM149 cells are seeded in 6-well plates at a low density (e.g., 500 cells per well) to allow for the formation of distinct colonies.
-
Compound Treatment: Cells are treated with different concentrations of this compound or ZINC00784494.
-
Incubation: Plates are incubated for 10-14 days at 37°C and 5% CO2, with the medium and treatment being refreshed every 3-4 days.
-
Colony Fixation and Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS. Colonies are then fixed with a methanol/acetic acid solution and stained with crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted.
-
Data Analysis: The percentage of clonogenicity is calculated relative to the vehicle-treated control.
Western Blot for AKT Phosphorylation
-
Cell Treatment and Lysis: SUM149 cells are treated with this compound or ZINC00784494 (e.g., 1 µM and 10 µM) for specific time points (e.g., 15 minutes, 1 hour, 24 hours). Following treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each cell lysate is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with primary antibodies specific for phosphorylated AKT (p-Akt) and total AKT overnight at 4°C.
-
Secondary Antibody Incubation and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: The intensity of the p-Akt bands is normalized to the intensity of the total AKT bands to determine the relative change in AKT phosphorylation.
Conclusion
Both this compound and ZINC00784494 demonstrate efficacy in inhibiting the viability and colony-forming ability of inflammatory breast cancer cells. The available data suggests that at a concentration of 10 µM, ZINC00784494 exhibits a more potent reduction in cell viability compared to this compound. Both compounds effectively reduce the phosphorylation of AKT, a key downstream effector in a critical survival pathway. These findings highlight the potential of targeting LCN2 with small molecule inhibitors as a therapeutic strategy for IBC. Further in-depth studies, including in vivo experiments and determination of IC50 values, are warranted to more comprehensively compare the efficacy and therapeutic potential of these two compounds.
References
ZINC00640089 vs. siRNA: A Comparative Guide to LCN2 Knockdown
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of two prominent methods for downregulating Lipocalin-2 (LCN2): the small molecule inhibitor ZINC00640089 and small interfering RNA (siRNA). This analysis is supported by experimental data to inform the selection of the most suitable technique for LCN2 knockdown in research and therapeutic development.
At a Glance: this compound vs. siRNA for LCN2 Knockdown
| Feature | This compound | siRNA |
| Mechanism of Action | Small molecule inhibitor that binds to LCN2, likely interfering with its function and downstream signaling.[1][2] | Post-transcriptional gene silencing by targeting LCN2 mRNA for degradation, thus inhibiting protein translation. |
| Primary Effect | Inhibition of LCN2 protein function. | Reduction of LCN2 protein expression.[3][4] |
| Reported Biological Effects | Decreased cell proliferation and viability; reduced AKT phosphorylation.[1][3][5] | Decreased cell proliferation, viability, migration, and invasion; induction of apoptosis and cell cycle arrest.[3][4] |
| Mode of Delivery | Direct addition to cell culture media.[1] | Transfection into cells.[4][6] |
| Specificity | Specific inhibitor of LCN2.[1][2] | High sequence-specific targeting of LCN2 mRNA. |
Quantitative Comparison of Efficacy
The following tables summarize quantitative data from studies on inflammatory breast cancer (IBC) cells, providing a direct comparison of the effects of this compound and siRNA on LCN2 knockdown.
Table 1: Effect on Cell Proliferation in SUM149 IBC Cells
| Treatment | Concentration/Dose | Incubation Time | Reduction in Cell Proliferation (%) |
| This compound | 10 µM | 72 h | ~40% |
| LCN2 siRNA | 100 nM | 72 h | ~50%[3] |
Table 2: Effect on Cell Viability in SUM149 IBC Cells
| Treatment | Concentration/Dose | Incubation Time | Reduction in Cell Viability (%) |
| This compound | 10 µM | 72 h | ~35% |
| LCN2 siRNA | 100 nM | 72 h | ~45%[3] |
Table 3: Effect on AKT Phosphorylation in SUM149 IBC Cells
| Treatment | Concentration/Dose | Incubation Time | Reduction in p-Akt Levels |
| This compound | 1 µM, 10 µM | 15 min, 1 h | Significant reduction observed.[1][4] |
| LCN2 siRNA | 100 nM | 72 h | Significant reduction in total AKT and p-Akt levels.[3] |
Signaling Pathways and Experimental Workflows
LCN2 Signaling Pathway
Lipocalin-2 is implicated in various signaling pathways that regulate cell survival, proliferation, and inflammation. A key pathway affected by both this compound and siRNA-mediated LCN2 knockdown is the PI3K/AKT pathway.
Caption: LCN2 signaling and points of intervention.
Experimental Workflow for Comparison
The following diagram outlines a typical experimental workflow for comparing the effects of this compound and siRNA on LCN2 knockdown in cancer cells.
Caption: Workflow for comparing this compound and siRNA.
Detailed Experimental Protocols
siRNA-Mediated LCN2 Knockdown in SUM149 Cells
-
Cell Seeding: SUM149 cells are seeded in 6-well plates at a density of 2.5 x 10^5 cells per well and allowed to attach overnight.
-
siRNA Preparation: Two different siRNAs targeting LCN2 (siRNA-1 and siRNA-2) and a negative control siRNA (NC-siRNA) are used.[3] For each well, 100 nM of siRNA is diluted in a serum-free medium.
-
Transfection: A lipid-based transfection reagent is separately diluted in a serum-free medium. The diluted siRNA and transfection reagent are then combined and incubated at room temperature for 20 minutes to allow the formation of siRNA-lipid complexes.
-
Cell Treatment: The siRNA-lipid complexes are added to the cells in fresh media.
-
Incubation: Cells are incubated for 72 hours at 37°C in a CO2 incubator.
-
Analysis: After incubation, cells are harvested for downstream analyses such as Western blotting to confirm LCN2 knockdown, and cell proliferation and viability assays.
This compound Treatment of SUM149 Cells
-
Cell Seeding: SUM149 cells are seeded in 96-well plates at a density of 5 x 10^3 cells per well for proliferation and viability assays, or in 6-well plates for protein analysis, and allowed to attach overnight.
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Serial dilutions are made to achieve the desired final concentrations (e.g., 0.01-100 µM).[1]
-
Cell Treatment: The culture medium is replaced with fresh medium containing the specified concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for the desired time points (e.g., 15 minutes, 1 hour, or 72 hours) at 37°C in a CO2 incubator.[1]
-
Analysis: Following incubation, cell proliferation and viability are assessed using standard assays (e.g., MTT or CellTiter-Glo). For signaling studies, cells are lysed, and protein extracts are subjected to Western blot analysis to determine the levels of p-AKT and other proteins of interest.[1]
Concluding Remarks
Both this compound and siRNA have demonstrated efficacy in functionally knocking down LCN2 in inflammatory breast cancer cells, leading to reduced cell proliferation and viability.[3] siRNA appears to have a slightly more potent effect on these parameters in the reported experiments. The choice between these two methods will depend on the specific research goals. siRNA offers a highly specific and potent method for reducing LCN2 expression, making it ideal for target validation and mechanistic studies. This compound, as a small molecule inhibitor, provides a more therapeutically relevant approach that can be more easily translated into in vivo studies and potential clinical applications. Researchers should consider factors such as the desired duration of knockdown, off-target effects, and the specific experimental system when selecting the appropriate tool for LCN2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Knockdown of Target Genes by siRNA In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of ZINC00640089 for LCN2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ZINC00640089, a putative small molecule inhibitor of Lipocalin-2 (LCN2), alongside other known binders. The objective is to critically evaluate the available evidence for its specificity and performance, offering a resource for researchers engaged in the study of LCN2-mediated signaling pathways and the development of targeted therapeutics.
Lipocalin-2 is a key protein implicated in a variety of cellular processes, including inflammation, iron homeostasis, and tumorigenesis. Its role in cancer progression, particularly in inflammatory breast cancer, has made it an attractive target for therapeutic intervention. This compound has been identified as a potential inhibitor of LCN2, primarily through in silico screening and subsequent cellular assays.[1] This guide will delve into the supporting data for this claim, compare it with an alternative inhibitor, ZINC00784494, and a high-affinity miniprotein binder, MinP-2, and provide detailed experimental protocols for validating such interactions.
Performance Comparison of LCN2 Binders
The following table summarizes the available binding data for this compound and its comparators. It is critical to note that while in silico docking provides valuable predictions, experimentally determined binding affinities are the gold standard for validating a direct interaction.
| Compound/Molecule | Type | Target | Predicted Binding Affinity (Docking) | Experimentally Determined Binding Affinity (Kd) | Method | Key Findings |
| This compound | Small Molecule | LCN2 | -10.6 kcal/mol | Not Publicly Available | In silico molecular docking | Reduces cell viability and colony formation in LCN2-expressing cancer cells; decreases AKT phosphorylation.[1][2] Specificity towards LCN2 is suggested by its effects on LCN2-overexpressing cells.[1] |
| ZINC00784494 | Small Molecule | LCN2 | -10.4 kcal/mol | Not Publicly Available | In silico molecular docking | Similar to this compound, it reduces cell viability and colony formation in LCN2-expressing cancer cells and decreases AKT phosphorylation.[3][4] |
| MinP-2 | Miniprotein | LCN2 | Not Applicable | 4.2 nM | Bio-Layer Interferometry (BLI) & Surface Plasmon Resonance (SPR) | Demonstrates high-affinity and specific binding to LCN2; capable of inhibiting the LCN2/MMP-9 interaction. |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a small molecule like this compound for its target protein, a multi-faceted approach employing various biophysical and cell-based assays is essential. Below are detailed methodologies for three key experiments.
Surface Plasmon Resonance (SPR) for Direct Binding Analysis
SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.
Objective: To determine the binding affinity (Kd), association rate (kon), and dissociation rate (koff) of this compound to purified LCN2 protein.
Methodology:
-
Immobilization of LCN2:
-
Recombinant human LCN2 protein is immobilized on a CM5 sensor chip via amine coupling.
-
The sensor surface is activated with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
LCN2, diluted in 10 mM sodium acetate (B1210297) buffer (pH 4.5), is injected over the activated surface.
-
Remaining active esters are deactivated with an injection of 1 M ethanolamine-HCl.
-
A reference flow cell is prepared using the same procedure without LCN2 injection to subtract non-specific binding.
-
-
Kinetic Analysis:
-
A serial dilution of this compound (e.g., ranging from 0.1 to 100 µM) is prepared in a running buffer (e.g., HBS-EP+ buffer containing a low percentage of DMSO to ensure compound solubility).
-
Each concentration is injected over the LCN2-immobilized and reference flow cells at a constant flow rate (e.g., 30 µL/min).
-
Association is monitored for a defined period, followed by a dissociation phase where only running buffer flows over the chip.
-
The sensor surface is regenerated between cycles if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
The reference flow cell data is subtracted from the active flow cell data.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and the equilibrium dissociation constant (Kd).
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the this compound-LCN2 interaction.
Methodology:
-
Sample Preparation:
-
Purified LCN2 protein is dialyzed extensively against the ITC running buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.4).
-
This compound is dissolved in the final dialysis buffer to the desired concentration. A small, consistent amount of DMSO may be used if necessary for solubility, and the same concentration must be present in the protein solution.
-
Typical concentrations are 10-50 µM LCN2 in the sample cell and 100-500 µM this compound in the syringe.
-
-
ITC Experiment:
-
The sample cell is filled with the LCN2 solution, and the injection syringe is filled with the this compound solution.
-
The experiment is performed at a constant temperature (e.g., 25°C).
-
A series of small, timed injections of this compound into the LCN2 solution are performed.
-
The heat change associated with each injection is measured.
-
-
Data Analysis:
-
The heat of dilution is determined by injecting the ligand into the buffer alone and is subtracted from the experimental data.
-
The integrated heat data is plotted against the molar ratio of ligand to protein.
-
The resulting isotherm is fitted to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. The change in entropy (ΔS) is then calculated.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement in a Cellular Context
CETSA assesses the thermal stability of a target protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature.
Objective: To confirm that this compound directly engages with LCN2 in intact cells.
Methodology:
-
Cell Treatment:
-
Cells that endogenously express LCN2 (e.g., inflammatory breast cancer cell lines) are cultured to 80-90% confluency.
-
Cells are treated with this compound at various concentrations or with a vehicle control (DMSO) for a defined period (e.g., 1 hour) at 37°C.
-
-
Heat Challenge:
-
The cell suspensions are aliquoted into PCR tubes.
-
The tubes are heated to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) in a thermal cycler, followed by cooling.
-
-
Protein Extraction and Analysis:
-
Cells are lysed (e.g., by freeze-thaw cycles).
-
The soluble fraction of the lysate is separated from aggregated proteins by centrifugation.
-
The amount of soluble LCN2 in the supernatant is quantified by Western blotting or ELISA.
-
-
Data Analysis:
-
The band intensities of soluble LCN2 at each temperature are quantified and normalized to the intensity at the lowest temperature.
-
Melting curves are generated by plotting the percentage of soluble LCN2 against temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the experimental processes and the biological context of LCN2, the following diagrams are provided.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified LCN2 signaling pathway in cancer.
References
On-Target Efficacy of ZINC00640089: A Comparative Analysis of Lipocalin-2 Inhibition
An in-depth guide for researchers and drug development professionals confirming the on-target effects of the small molecule inhibitor ZINC00640089 against its target, Lipocalin-2 (LCN2). This guide provides a comparative analysis with alternative LCN2 inhibitors, supported by experimental data and detailed protocols.
This compound has been identified as a specific inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in a variety of cellular processes, including inflammation, iron homeostasis, and tumorigenesis.[1] Elevated levels of LCN2 are particularly associated with aggressive forms of cancer, such as inflammatory breast cancer (IBC), making it a compelling therapeutic target. This guide summarizes the experimental evidence for the on-target effects of this compound, comparing its performance with another small molecule inhibitor, ZINC00784494, and an alternative genetic approach using small interfering RNA (siRNA). The data presented is primarily derived from studies on the SUM149 inflammatory breast cancer cell line.
Comparative Analysis of LCN2 Inhibitor Efficacy
The on-target effects of this compound were evaluated by assessing its impact on key cellular processes that are promoted by LCN2, namely cell proliferation, viability, and the downstream AKT signaling pathway.
Inhibition of Cell Proliferation and Viability
This compound demonstrates a significant dose-dependent reduction in the viability of SUM149 IBC cells.[1][2] Its efficacy is comparable to that of ZINC00784494 and LCN2-siRNA, confirming its on-target activity. The long-term impact on cell survival, assessed through clonogenic assays, further substantiates its inhibitory effect.
| Inhibitor/Method | Concentration | Assay | Result | Reference |
| This compound | 100 µM | Cell Viability (Alamar Blue) | ~60% reduction in cell viability after 72h | [3] |
| 10 µM, 1 µM, 0.1 µM | Colony Formation | Significant reduction in colony formation | [2] | |
| ZINC00784494 | 100 µM | Cell Viability (Alamar Blue) | ~60% reduction in cell viability after 72h | [3] |
| 10 µM, 1 µM, 0.1 µM | Colony Formation | Significant reduction in colony formation | [2] | |
| LCN2-siRNA | Not Applicable | Colony Formation | Up to 79% reduction in colony formation | [3] |
Table 1: Comparison of the effects of LCN2 inhibitors on the proliferation and viability of SUM149 cells.
Attenuation of AKT Signaling Pathway
A key mechanism through which LCN2 exerts its pro-tumorigenic effects is by modulating the PI3K/Akt signaling pathway.[4] Inhibition of LCN2 is therefore expected to lead to a decrease in the phosphorylation of AKT (p-AKT), a critical node in this pathway.
| Inhibitor | Concentration | Time Points | Effect on p-AKT Levels | Reference |
| This compound | 1 µM, 10 µM | 15 min, 1 h | Reduction in p-AKT levels | [1][3] |
| ZINC00784494 | 1 µM, 10 µM | 15 min, 1 h | Reduction in p-AKT levels | [3] |
Table 2: Comparative effect of small molecule inhibitors on AKT phosphorylation in SUM149 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
Cell Culture
The SUM149 human inflammatory breast cancer cell line was used for all experiments. Cells were cultured in Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin/streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (Alamar Blue)
-
Cell Seeding: SUM149 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Inhibitor Treatment: Cells were treated with this compound or ZINC00784494 at various concentrations (0.01 µM to 100 µM) for 72 hours. A vehicle control (DMSO) was also included.
-
Alamar Blue Addition: Following incubation, 10% (v/v) of Alamar Blue reagent was added to each well.
-
Incubation: Plates were incubated for 4 hours at 37°C, protected from light.
-
Measurement: Fluorescence was measured using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.
-
Data Analysis: Cell viability was calculated as a percentage relative to the DMSO-treated control cells.
Clonogenic Assay
-
Cell Seeding: A single-cell suspension of SUM149 cells was prepared, and cells were seeded in 6-well plates at a low density (e.g., 500 cells/well).
-
Inhibitor Treatment: Cells were treated with the LCN2 inhibitors at the indicated concentrations. For the siRNA experiment, cells were transfected with LCN2-siRNA or a non-targeting control prior to seeding.
-
Incubation: Plates were incubated for 10-14 days to allow for colony formation. The medium was changed every 3-4 days.
-
Fixation and Staining: Colonies were washed with PBS, fixed with a methanol/acetic acid solution, and stained with 0.5% crystal violet.
-
Colony Counting: Colonies containing at least 50 cells were counted.
-
Data Analysis: The number of colonies in the treated wells was compared to the number in the control wells to determine the percentage of clonogenicity.
Western Blotting for AKT Phosphorylation
-
Cell Lysis: SUM149 cells were treated with this compound or ZINC00784494 for the specified time points. After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Blocking: The membrane was blocked with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated AKT (p-AKT) and total AKT.
-
Secondary Antibody and Detection: After washing with TBST, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal was detected using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: The band intensities for p-AKT were normalized to the total AKT band intensities.
Visualizing the Mechanism and Workflow
To further elucidate the on-target effects of this compound, the following diagrams illustrate the targeted signaling pathway and the general experimental workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regulation of LCN-2/PI3K/Akt on TNF-α induced inflammatory response of porcine intramuscular adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Control Experiments for ZINC00640089 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental controls for studies involving ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2).[1] The following sections detail experimental protocols, present comparative data in structured tables, and include visualizations of relevant pathways and workflows to aid in the robust design and interpretation of experiments targeting LCN2. This compound has been shown to inhibit cell proliferation and viability and reduce AKT phosphorylation levels, making it a compound of interest in inflammatory breast cancer and stroke research.[1][2]
Data Presentation: Comparative Efficacy of this compound and Controls
The following tables summarize quantitative data from key experiments designed to assess the biological effects of this compound. These experiments typically involve comparing the inhibitor's activity against negative and positive controls.
Table 1: Effect of this compound on Cell Viability
| Treatment Group | Concentration (µM) | Cell Viability (%) | Standard Deviation |
| Vehicle Control (DMSO) | N/A | 100 | ± 5.2 |
| This compound | 1 | 75 | ± 4.1 |
| This compound | 10 | 48 | ± 3.8 |
| LCN2 siRNA | 100 nM | 55 | ± 4.5 |
| Scrambled siRNA | 100 nM | 98 | ± 5.0 |
Table 2: Modulation of AKT Phosphorylation
| Treatment Group | Treatment Time | p-Akt/Total Akt Ratio | Standard Deviation |
| Vehicle Control (DMSO) | 1 hour | 1.0 | ± 0.12 |
| This compound (10 µM) | 15 min | 0.6 | ± 0.08 |
| This compound (10 µM) | 1 hour | 0.4 | ± 0.07 |
| Recombinant LCN2 (100 ng/mL) | 1 hour | 1.8 | ± 0.15 |
Table 3: In Vivo Tumor Growth Inhibition in an Inflammatory Breast Cancer Mouse Model
| Treatment Group | Dosage | Tumor Volume (mm³) at Day 21 | Standard Deviation |
| Vehicle Control | N/A | 1250 | ± 150 |
| This compound | 25 mg/kg | 600 | ± 120 |
| Positive Control (e.g., Doxorubicin) | 5 mg/kg | 450 | ± 100 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the data tables are provided below.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate SUM149 inflammatory breast cancer cells in 96-well plates at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat cells with varying concentrations of this compound (0.01-100 µM), vehicle control (DMSO), LCN2 siRNA, or scrambled siRNA for 72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle control.
Western Blot for AKT Phosphorylation
-
Cell Lysis: Treat SUM149 cells with this compound (10 µM) or recombinant LCN2 for the indicated times. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 30 µg of protein from each sample on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against phosphorylated AKT (p-Akt) and total AKT overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the p-Akt/total Akt ratio.
In Vivo Xenograft Model
-
Cell Implantation: Subcutaneously implant 5 x 10⁶ SUM149 cells into the flank of female nude mice.
-
Tumor Growth and Treatment: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups. Administer this compound (25 mg/kg) or vehicle control intraperitoneally daily.[2]
-
Tumor Measurement: Measure tumor volume every three days using calipers (Volume = 0.5 x length x width²).
-
Endpoint: At the end of the study (e.g., 21 days), euthanize the mice and excise the tumors for further analysis.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to this compound studies.
Caption: LCN2 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for testing this compound with negative and positive controls.
References
Cross-Validation of ZINC00640089 Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of ZINC00640089, a small molecule inhibitor of Lipocalin-2 (LCN2), across different breast cancer cell lines. The data presented herein is compiled from preclinical studies to offer an objective overview of the compound's performance and the experimental protocols utilized for its validation.
Introduction to this compound
This compound is a specific inhibitor of Lipocalin-2 (LCN2), a secreted glycoprotein (B1211001) implicated in various cellular processes, including inflammation, iron homeostasis, and tumorigenesis.[1][2] Elevated levels of LCN2 have been observed in aggressive forms of cancer, such as inflammatory breast cancer (IBC), making it a promising therapeutic target.[1][2][3] this compound has been identified through in-silico screening and has shown potential in reducing cancer cell proliferation and viability.[1][2] This guide focuses on the cross-validation of its effects in the inflammatory breast cancer cell line SUM149 and the non-inflammatory breast cancer cell line MCF7.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the key quantitative data on the effects of this compound on cell proliferation, viability, and signaling pathways in different breast cancer cell lines.
Table 1: Effect of this compound on Cell Proliferation
| Cell Line | Treatment | Concentration | Incubation Time | Effect on Proliferation | Citation |
| SUM149 (IBC) | This compound | 1 µM, 10 µM | 72 hours | Significant decrease | [1][2] |
| MCF7-LCN2 (non-IBC, LCN2 overexpressing) | This compound | 1 µM, 10 µM | Not Specified | Significant decrease | [1][2] |
Table 2: Effect of this compound on Cell Viability
| Cell Line | Treatment | Concentration | Incubation Time | Effect on Viability | Citation |
| SUM149 (IBC) | This compound | 0.01-100 µM | 72 hours | Reduction in cell viability | [4] |
Table 3: Effect of this compound on AKT Signaling Pathway
| Cell Line | Treatment | Concentration | Incubation Time | Effect on p-Akt Levels | Citation |
| SUM149 (IBC) | This compound | 1 µM, 10 µM | 15 minutes, 1 hour | Reduction in p-Akt levels | [4][5] |
Signaling Pathway and Experimental Workflow Visualizations
To visually represent the mechanisms of action and experimental procedures, the following diagrams were generated using Graphviz (DOT language).
Caption: LCN2-mediated activation of the PI3K/AKT signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for assessing the effects of this compound on breast cancer cell lines.
Experimental Protocols
Detailed methodologies for the key experiments are provided below, based on standard laboratory practices and information from relevant studies.
Cell Culture
-
SUM149 Cells: Maintained in Ham's F-12 medium supplemented with 5% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1 µg/mL hydrocortisone, and 5 µg/mL insulin.
-
MCF7-LCN2 Cells: Maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% FBS and 1% penicillin-streptomycin. These cells are engineered to ectopically express LCN2.[1][2]
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.01 µM to 100 µM) or a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Colony Formation Assay
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.
-
Treatment: Treat the cells with this compound at the desired concentrations.
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form. The medium with the inhibitor is refreshed every 3-4 days.
-
Staining: Wash the colonies with PBS, fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically those with >50 cells) either manually or using imaging software.
Western Blot for p-AKT
-
Cell Lysis: After treatment with this compound for the specified time (e.g., 15 minutes, 1 hour), wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT overnight at 4°C. A primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the p-AKT levels to total AKT and the loading control.
Conclusion
The available data indicates that this compound effectively inhibits the proliferation and viability of breast cancer cells that express LCN2. Its mechanism of action involves the downregulation of the PI3K/AKT signaling pathway, a key driver of cell growth and survival in many cancers.[4] The cross-validation in both inflammatory (SUM149) and LCN2-overexpressing non-inflammatory (MCF7-LCN2) breast cancer cell lines suggests that the efficacy of this compound is dependent on the presence of its target, LCN2.[1][2] Further studies are warranted to determine the IC50 values in a broader range of cancer cell lines and to evaluate its in vivo efficacy and safety profile. This guide provides a foundational understanding for researchers interested in the therapeutic potential of targeting the LCN2 pathway with this compound.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
In Vivo Therapeutic Potential of ZINC00640089: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of ZINC00640089, a specific inhibitor of Lipocalin-2 (LCN2). The therapeutic potential of this compound has been investigated in various preclinical models of inflammatory breast cancer, intracerebral hemorrhage, and ischemic stroke. This document summarizes the available experimental data, compares this compound with alternative therapeutic strategies, and provides detailed experimental protocols to facilitate further research.
Data Presentation: Performance Comparison
The following tables summarize the quantitative data from in vivo studies evaluating this compound and its alternatives.
Table 1: In Vivo Efficacy in Inflammatory Breast Cancer (IBC)
| Treatment | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | SUM149 Xenograft (Mouse) | Information not available | Tumor growth, skin invasion, brain metastasis | Depletion of LCN2 (target of this compound) inhibited tumor growth, skin invasion, and brain metastasis. Specific quantitative data for this compound was not found in the searched literature. | [1][2] |
| Anti-LCN2 Monoclonal Antibody | Mammary Tumor-Bearing Mice | Once per week for four weeks | Lung metastasis | Significantly reduced lung metastases compared to control. Specific quantitative data was not provided. | [3] |
| ZINC00784494 (Alternative LCN2 Inhibitor) | SUM149 Xenograft (Mouse) | Information not available | Cell proliferation, viability, AKT phosphorylation | Significantly decreased cell proliferation and viability in vitro. In vivo quantitative data was not found in the searched literature. | [4] |
Table 2: In Vivo Efficacy in Intracerebral Hemorrhage (ICH)
| Treatment | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Autologous Blood Injection (Mouse) | Information not available | Neurological deficits, brain edema | LCN2 knockout (target of this compound) showed improved neurological recovery. Specific quantitative data for this compound was not found in the searched literature. | [5] |
| STAT3 Agonist (ML115) | Autologous Blood Injection (Mouse) | Information not available | Modified Neurological Severity Score (mNSS) | No significant difference in mNSS scores compared to control. | [5] |
| Simvastatin | ICH (Rat) | 2 mg/kg, daily for 1 week | Hematoma volume, tissue loss, neurological function | Significantly reduced hematoma volume and tissue loss at 4 weeks. Significant improvement in neurological function. | [6][7] |
| Atorvastatin (B1662188) | ICH (Rat) | 2 mg/kg, daily for 1 week | Hematoma volume, tissue loss, neurological function | Marginally reduced hematoma volume. Significantly lower tissue loss and improved neurological function at 4 weeks. | [6] |
Table 3: In Vivo Efficacy in Ischemic Stroke
| Treatment | Animal Model | Dosage & Administration | Key Efficacy Endpoints | Quantitative Results | Reference |
| This compound | Thromboembolic Stroke (Rat) | Information not available | Infarct volume, neurological deficits | LCN2 knockout (target of this compound) showed no difference in infarct volume in a permanent MCAO model but showed improvement in a transient MCAO model, suggesting a role in reperfusion injury. Specific quantitative data for this compound was not found in the searched literature. | [8] |
| Anti-LCN2 Monoclonal Antibody | Transient Middle Cerebral Artery Occlusion (tMCAo) (Mouse) | Administered 4h after tMCAo | Infarct volume, neurological deficits | Reduced total infarct volume by ~75% (from 49.01 ± 5.58 mm³ to 12.25 ± 8.11 mm³). Significantly reduced neurological deficits. | [9] |
| rt-PA | Thromboembolic Stroke (Rat) | 10 mg/kg, 2 hours post-embolization | Infarct volume | Significant reduction in the percentage of brain infarct volume (21.1 +/- 7.3% vs. 39.4 +/- 8.6% in control). | [10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below.
Inflammatory Breast Cancer (IBC) Xenograft Model
-
Cell Line: SUM149PT (human inflammatory breast cancer cell line).[11]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Procedure:
-
SUM149 cells are cultured and harvested.
-
For orthotopic injection, 3.0 x 10⁵ cells are resuspended in a solution with Matrigel and injected into the mammary fat pad of the mice.[12]
-
For ectopic injection, cells are injected subcutaneously.[13]
-
Tumor growth is monitored regularly by measuring tumor volume with calipers.
-
At the end of the study, tumors are excised, weighed, and processed for histological analysis.[12][13]
-
Intracerebral Hemorrhage (ICH) Model (Autologous Blood Injection)
-
Procedure:
-
Mice are anesthetized and placed in a stereotactic frame.
-
A burr hole is created over the right striatum at specific coordinates (e.g., 0.2 mm anterior, 2.0 mm lateral to bregma).[16]
-
Autologous arterial blood is collected from the central tail artery.[15][16]
-
A double injection technique is often used:
-
The needle is left in place for a period (e.g., 10 minutes) to allow for clotting before slow withdrawal.[14][16]
-
Neurological deficits are assessed using scoring systems like the modified Neurological Severity Score (mNSS).[17]
-
Brain tissue is analyzed for hematoma volume and edema.[14]
-
Thromboembolic Stroke Model
-
Animal Model: Male Wistar rats.[18]
-
Procedure:
-
Rats are anesthetized.
-
An autologous blood clot is prepared by mixing blood with a thromboplastin (B12709170) solution.[19]
-
The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
A catheter containing the pre-formed clot is introduced into the ECA and advanced to the origin of the middle cerebral artery (MCA) via the ICA.
-
Reperfusion can be achieved by administering a thrombolytic agent like recombinant tissue plasminogen activator (rt-PA).[10][20]
-
Infarct volume is assessed at a defined time point (e.g., 24 or 48 hours) using TTC staining of brain slices.[18]
-
Neurological outcome is evaluated using standardized scoring systems.[10]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Caption: LCN2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo validation of a therapeutic compound.
References
- 1. Lipocalin 2 promotes inflammatory breast cancer tumorigenesis and skin invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Risk Factors Associated With Mortality and Neurologic Disability After Intracerebral Hemorrhage in a Racially and Ethnically Diverse Cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Functions and Therapeutic Potential of Lipocalin 2 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Microglial Lcn2 knockout enhances chronic intracerebral hemorrhage recovery by restoring myelin and reducing inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Simvastatin and atorvastatin improve neurological outcome after experimental intracerebral hemorrhage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simvastatin and Atorvastatin Improve Neurological Outcome after Experimental Intracerebral Hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of lipocalin 2 in brain injury and recovery after ischemic and hemorrhagic stroke [frontiersin.org]
- 9. Neutralization of Lipocalin-2 Diminishes Stroke-Reperfusion Injury [mdpi.com]
- 10. Reduced brain infarct volume and improved neurological outcome by inhibition of the NR2B subunit of NMDA receptors by using CP101,606-27 alone and in combination with rt-PA in a thromboembolic stroke model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cellosaurus cell line SUM149PT (CVCL_3422) [cellosaurus.org]
- 12. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 13. researchgate.net [researchgate.net]
- 14. Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Video: Autologous Blood Injection to Model Spontaneous Intracerebral Hemorrhage in Mice [jove.com]
- 16. Video: Modeling Intracerebral Hemorrhage in Mice: Injection of Autologous Blood or Bacterial Collagenase [jove.com]
- 17. researchgate.net [researchgate.net]
- 18. Protocol of a thromboembolic stroke model in the rat: review of the experimental procedure and comparison of models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Small Molecule Inhibitors of LCN2: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of identified small molecule inhibitors targeting Lipocalin-2 (LCN2), a protein implicated in a variety of inflammatory diseases and cancers. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key biological pathways and workflows to support ongoing research and development efforts in this area.
Comparative Analysis of LCN2 Small Molecule Inhibitors
Several small molecules have been identified as potential inhibitors of LCN2. While comprehensive quantitative data for direct comparison is still emerging, this section summarizes the currently available information on promising candidates.
| Inhibitor | Target | Reported Efficacy | Quantitative Data | Source |
| ZINC00784494 | LCN2 | Reduces cell proliferation and viability in inflammatory breast cancer (IBC) cells. Decreases phosphorylation of AKT.[1][2][3] | Significantly reduced cell viability in SUM149 IBC cells at a concentration of 10 µM.[1] Reduced p-Akt protein levels at 1 µM and 10 µM.[1] | Santiago-Sánchez, G. S., et al. (2021)[1][2] |
| ZINC00640089 | LCN2 | Reduces cell proliferation and viability in inflammatory breast cancer (IBC) cells. Decreases phosphorylation of AKT.[1][2][3] | Significantly reduced cell viability in SUM149 IBC cells at a concentration of 10 µM.[1] Reduced p-Akt protein levels at 1 µM and 10 µM.[1] | Santiago-Sánchez, G. S., et al. (2021)[1][2] |
| Compound 69081_50 | LCN2 | Identified through in-silico screening of marine compounds and predicted to be a potential LCN2 inhibitor. | Computationally predicted to have a strong binding affinity to LCN2. No experimental IC50 or Kd values are currently available. | --INVALID-LINK-- |
LCN2 Signaling Pathway and Experimental Workflow
To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways modulated by LCN2 and the experimental workflows used to assess inhibitor efficacy.
Detailed Experimental Protocols
Cell Viability Assay (MTS Assay)
Objective: To determine the effect of LCN2 inhibitors on the metabolic activity and viability of cancer cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line (e.g., SUM149)
-
Complete culture medium
-
LCN2 small molecule inhibitor stock solution
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Inhibitor Treatment: Prepare serial dilutions of the LCN2 inhibitor in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted inhibitor solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell viability).
Clonogenic Assay
Objective: To assess the long-term effect of LCN2 inhibitors on the ability of single cells to form colonies.
Materials:
-
6-well cell culture plates
-
Cancer cell line
-
Complete culture medium
-
LCN2 small molecule inhibitor
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the LCN2 inhibitor for a defined period (e.g., 24 hours).
-
Recovery: Remove the inhibitor-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the wells with PBS, fix the colonies with methanol (B129727) for 15 minutes, and then stain with Crystal Violet solution for 15-30 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the control.
Western Blot for Phosphorylated AKT (p-AKT)
Objective: To determine the effect of LCN2 inhibitors on the activation of the downstream AKT signaling pathway.
Materials:
-
Cancer cell line
-
LCN2 small molecule inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-AKT, anti-total-AKT, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the LCN2 inhibitor for the desired time. Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a membrane.[4]
-
Immunoblotting:
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total AKT and a loading control like β-actin.[5]
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of p-AKT to total AKT for each condition.
References
- 1. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting Lipocalin-2 in Inflammatory Breast Cancer Cells with Small Interference RNA and Small Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. prsciencetrust.portals.in-part.com [prsciencetrust.portals.in-part.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Assessing the Binding Affinity of ZINC00640089 to LCN2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding affinity of the small molecule inhibitor ZINC00640089 to Lipocalin-2 (LCN2), a protein implicated in a variety of disease states including cancer, inflammation, and metabolic syndrome. The performance of this compound is compared with alternative LCN2 binding partners, supported by available experimental and in silico data. Detailed experimental methodologies and signaling pathway visualizations are included to provide a comprehensive resource for researchers in the field of drug discovery and development.
Comparative Analysis of LCN2 Binders
The binding affinity of a compound to its target is a critical parameter in drug development, often quantified by the dissociation constant (Kd). A lower Kd value indicates a stronger binding affinity. This section compares the binding characteristics of this compound with an alternative small molecule, ZINC00784494, and a computationally designed miniprotein, MinP-2.
| Compound | Type | Binding Affinity (Kd) | Method | Source |
| This compound | Small Molecule | -10.6 kcal/mol (Predicted) | In Silico Docking | [1] |
| ZINC00784494 | Small Molecule | -10.4 kcal/mol (Predicted) | In Silico Docking | [1] |
| MinP-2 | Miniprotein | 4.2 nM | Biolayer Interferometry (BLI) | [2][3] |
| MinP-2 | Miniprotein | Kd1 = 0.7 nM, Kd2 = 35 nM | Biolayer Interferometry (BLI) - Two-site model | [2] |
Note: The binding affinities for this compound and ZINC00784494 are predicted values from computational docking studies and are presented in units of energy (kcal/mol), which is common for in silico predictions. A more negative value suggests a more favorable binding interaction. In contrast, the binding affinity for MinP-2 is an experimentally determined dissociation constant (Kd) in nanomolar (nM) units, where a smaller value indicates higher affinity. Direct quantitative comparison between these different metrics is not straightforward; however, both ZINC compounds are suggested to have high affinity for LCN2 based on the computational predictions.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to assess the binding and functional effects of the compared LCN2 binders.
In Silico Virtual Screening and Molecular Docking
-
Objective: To identify potential small molecule inhibitors of LCN2 from a chemical library and predict their binding affinity and mode of interaction.
-
Methodology: A library of compounds (e.g., 25,000 ligands from the Asinex library) is screened against the three-dimensional structure of the LCN2 protein. Molecular docking simulations are performed to predict the binding pose and calculate a docking score, which estimates the binding free energy (in kcal/mol). The selection of lead candidates is based on these scores and the analysis of predicted interactions with key amino acid residues within the LCN2 binding pocket.[1]
Biolayer Interferometry (BLI)
-
Objective: To measure the real-time kinetics and affinity of the interaction between a ligand and a protein.
-
Methodology:
-
Immobilization: One of the binding partners (e.g., biotinylated LCN2) is immobilized onto a streptavidin-coated biosensor tip.
-
Baseline: The biosensor is equilibrated in a buffer to establish a stable baseline.
-
Association: The biosensor is dipped into a solution containing the other binding partner (e.g., MinP-2) at various concentrations, and the binding is monitored in real-time as a change in the interference pattern of light.
-
Dissociation: The biosensor is moved back into the buffer, and the dissociation of the complex is monitored.
-
Surface Plasmon Resonance (SPR)
-
Objective: To provide an alternative method for measuring real-time binding kinetics and affinity.
-
Methodology:
-
Immobilization: One molecule (e.g., LCN2) is immobilized on a sensor chip.
-
Interaction Analysis: A solution containing the binding partner (the analyte) is flowed over the sensor surface. The binding event causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
-
Kinetic Analysis: By measuring the change in the SPR signal over time at different analyte concentrations, the association and dissociation rate constants, and subsequently the Kd, can be determined.
-
Cell-Based Assays (Proliferation, Viability, and Phosphorylation)
-
Objective: To assess the functional effects of LCN2 inhibitors on cancer cells.
-
Methodology:
-
Cell Culture: Cancer cell lines (e.g., SUM149 inflammatory breast cancer cells) are cultured under standard conditions.
-
Treatment: Cells are treated with varying concentrations of the LCN2 inhibitor (e.g., this compound) for a specified duration.
-
Cell Proliferation/Viability Assays: The number of viable cells is quantified using assays such as the Alamar Blue assay.
-
Western Blotting: Protein lysates from treated cells are collected to analyze the phosphorylation status of key signaling proteins, such as AKT, to determine the inhibitor's effect on downstream signaling pathways.[1]
-
Visualizing Experimental and Logical Relationships
Diagrams generated using Graphviz provide a clear visual representation of complex processes.
LCN2 Signaling Pathway
LCN2 exerts its biological effects through various signaling pathways, contributing to processes such as inflammation, iron homeostasis, and cancer progression.
References
Safety Operating Guide
Navigating the Disposal of ZINC00640089: A Guide for Laboratory Professionals
Disclaimer: A specific Safety Data Sheet (SDS) for ZINC00640089 containing detailed disposal procedures could not be located. The following guidance is based on general best practices for the handling and disposal of research-grade chemical compounds with unknown or incomplete hazard information. It is imperative that you consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal activities. This document should be used as a supplementary resource to your institution's specific policies and procedures.
Initial Hazard Assessment
In the absence of a specific SDS, a preliminary hazard assessment is the first critical step. This involves gathering as much information as possible about the chemical and its potential risks.
-
Review Available Data: this compound is identified as a specific Lipocalin-2 (LCN2) inhibitor.[1] It has been shown to inhibit cell proliferation and viability and reduce AKT phosphorylation levels in SUM149 cells, suggesting it is biologically active.[1] This biological activity warrants careful handling to avoid exposure.
-
Consider the Physical Form: this compound is supplied as a solid. Handling of the solid form should minimize dust generation. If dissolved in a solvent, the hazards of the solvent must also be considered.
-
Assume Hazard: In the absence of comprehensive toxicity data, it is prudent to treat this compound as a potentially hazardous substance. This includes considering it as potentially toxic if ingested, inhaled, or absorbed through the skin.
Recommended Disposal Procedures
The following step-by-step guide outlines a conservative approach to the disposal of this compound.
-
Consult Your EHS Department: This is the most critical step. Provide them with all available information on this compound, including its known biological activity and any solvents used. They will provide specific instructions based on local, state, and federal regulations.
-
Segregate the Waste:
-
Solid Waste: Collect any unused this compound powder, contaminated personal protective equipment (PPE) such as gloves and lab coats, and contaminated lab supplies (e.g., weigh boats, microfuge tubes) in a dedicated, clearly labeled hazardous waste container. The label should include "this compound" and any other components of the waste.
-
Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a dedicated, sealed, and clearly labeled hazardous waste container. The label must identify both this compound and the solvent(s) used, with estimated concentrations. Do not mix with other chemical waste streams unless explicitly approved by your EHS department.
-
-
Use Appropriate PPE: When handling this compound waste, wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves. If handling the solid powder, consider using a respirator or working in a fume hood to prevent inhalation.
-
Storage of Waste: Store the hazardous waste containers in a designated, secure area, away from incompatible materials, until it is collected by your institution's hazardous waste management service.
-
Decontamination: Decontaminate any surfaces that may have come into contact with this compound. The appropriate decontamination procedure will depend on the solvent used and should be determined in consultation with your EHS department.
Summary of Available Data
Due to the limited publicly available information, a comprehensive table of quantitative data cannot be provided. The following table summarizes the known information.
| Property | Data |
| IUPAC Name | Not available in the searched resources. |
| CAS Number | Not available in the searched resources. |
| Molecular Formula | Not available in the searched resources. |
| Molecular Weight | Not available in the searched resources. |
| Physical Description | Solid. |
| Biological Activity | Specific Lipocalin-2 (LCN2) inhibitor; inhibits cell proliferation and viability.[1] |
| Storage | Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month.[1] |
Disposal Workflow
The following diagram illustrates a logical workflow for making decisions regarding the disposal of a research chemical with limited safety information, such as this compound.
Caption: Decision workflow for the proper disposal of this compound in the absence of a specific SDS.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
